molecular formula C9H9BrO2 B137484 Methyl 3-bromo-2-methylbenzoate CAS No. 99548-54-6

Methyl 3-bromo-2-methylbenzoate

Cat. No.: B137484
CAS No.: 99548-54-6
M. Wt: 229.07 g/mol
InChI Key: MKQQTCSBXHAYQL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQQTCSBXHAYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513208
Record name Methyl 3-bromo-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99548-54-6
Record name Methyl 3-bromo-2-methylbenzoate
Source EPA DSSTox
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Record name Methyl 3-Bromo-2-methylbenzoate
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Foundational & Exploratory

Synthesis of Methyl 3-bromo-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Methyl 3-bromo-2-methylbenzoate, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound, with the CAS number 99548-54-6, is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom and a methyl group on the benzoic acid backbone, allows for a variety of chemical transformations. This guide details a common and effective two-step synthesis pathway, starting from 3-bromo-2-methylbenzoic acid.

Synthesis Pathway Overview

The most direct and widely documented synthesis for this compound involves the esterification of 3-bromo-2-methylbenzoic acid. This precursor acid can be synthesized through various methods, with one common approach being the lithiation of 1,3-dibromo-2-methylbenzene followed by carboxylation.

The overall synthesis can be depicted as follows:

Synthesis_Pathway 1,3-dibromo-2-methylbenzene 1,3-dibromo-2-methylbenzene 3-bromo-2-methylbenzoic_acid 3-bromo-2-methylbenzoic acid 1,3-dibromo-2-methylbenzene->3-bromo-2-methylbenzoic_acid 1. t-BuLi, THF, -78°C 2. CO2 (dry ice) Methyl_3-bromo-2-methylbenzoate This compound 3-bromo-2-methylbenzoic_acid->Methyl_3-bromo-2-methylbenzoate Methanol (MeOH) Acid catalyst (e.g., H2SO4)

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid

This protocol is based on the lithiation of 1,3-dibromo-2-methylbenzene.

Materials:

  • 1,3-dibromo-2-methylbenzene

  • tert-butyllithium (t-BuLi) in pentane (1.5 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Argon gas

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Under an argon atmosphere, a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous THF (100 mL) is cooled to -80 °C.

  • tert-butyllithium (1.5 M in pentane, 17 mL) is added slowly, maintaining the temperature at -80 °C.

  • The reaction mixture is stirred at -76 to -78 °C for 2 hours.

  • The mixture is further cooled to below -80 °C, and an excess of dry ice is added.

  • The reaction is allowed to warm to room temperature naturally.

  • The solvent is removed under reduced pressure.

  • 5% aqueous NaOH solution (40 mL) is added to the residue, and the aqueous phase is washed with dichloromethane (2 x 10 mL).

  • The aqueous phase is acidified to pH 1 with concentrated HCl and then extracted with ethyl acetate (2 x 100 mL).

  • The combined organic phases are dried over anhydrous Na2SO4 and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 8:1 to 1:1) to afford 3-bromo-2-methylbenzoic acid.[1]

Step 2: Synthesis of this compound

This protocol details the Fischer esterification of 3-bromo-2-methylbenzoic acid.

Materials:

  • 3-bromo-2-methylbenzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H2SO4)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-bromo-2-methylbenzoic acid (10 g, 47 mmol) in methanol (150 mL), add concentrated H2SO4 (10 mL) dropwise at room temperature.[2]

  • The mixture is heated to 70 °C and stirred overnight.[2]

  • After the reaction is complete (monitored by TLC), the solvent is evaporated.[2]

  • The remaining mixture is adjusted to pH 9 by adding saturated NaHCO3 solution.[2]

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed sequentially with saturated NaHCO3 and brine.[2]

  • The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.

  • The residue can be purified by flash column chromatography to yield this compound.[2]

Quantitative Data Summary

Reaction StepStarting MaterialReagentsProductYieldReference
Synthesis of 3-bromo-2-methylbenzoic acid 1,3-dibromo-2-methylbenzene1. t-BuLi, THF, -78°C2. CO2 (dry ice)3-bromo-2-methylbenzoic acid63.4%[1]
Synthesis of this compound 3-bromo-2-methylbenzoic acidMeOH, H2SO4This compound99%[2]
Alternative Esterification 3-bromo-2-methylbenzoic acidIodomethane, Cesium Carbonate, DMFThis compoundNot specified[2]
Alternative Esterification 3-bromo-2-methylbenzoic acidThionyl chloride, MeOHThis compound96%[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-bromo-2-methylbenzoic acid cluster_step2 Step 2: Synthesis of this compound start1 Dissolve 1,3-dibromo-2-methylbenzene in THF lithiation Lithiation with t-BuLi at -78°C start1->lithiation carboxylation Carboxylation with Dry Ice lithiation->carboxylation workup1 Aqueous Workup and Extraction carboxylation->workup1 purification1 Column Chromatography workup1->purification1 product1 3-bromo-2-methylbenzoic acid purification1->product1 start2 Dissolve 3-bromo-2-methylbenzoic acid in Methanol product1->start2 Proceed to Esterification esterification Esterification with H2SO4 catalyst at 70°C start2->esterification workup2 Aqueous Workup and Extraction esterification->workup2 purification2 Concentration and optional Purification workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the formation of 3-bromo-2-methylbenzoic acid followed by its esterification. The protocols provided herein are based on established literature and offer high yields. Researchers should adhere to standard laboratory safety practices when handling the reagents involved, particularly organolithium compounds and strong acids. The versatility of the functional groups in the final product makes it a valuable intermediate for further synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-methylbenzoate, with the CAS Registry Number 99548-54-6, is a halogenated aromatic ester.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. Its structure, featuring a bromine atom and a methyl ester on a substituted toluene backbone, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and relevant safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Appearance White to light yellow powder or lump
Melting Point 29-31 °C[3]
Boiling Point 140 °C at 21 mmHg[4]
CAS Registry Number 99548-54-6
Synonyms 3-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 3-bromo-o-toluate, 2-Bromo-6-(methoxycarbonyl)toluene[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

TechniqueData
¹H NMR (CDCl₃) δ 7.70 (t, J = 7.6 Hz, 2H), 7.08 (t, J = 7.9 Hz, 1H), 3.90 (s, 3H), 2.67 (s, 3H)[4]
¹³C NMR Data not explicitly found in search results for CAS 99548-54-6.
Infrared (IR) Data not explicitly found in search results for CAS 99548-54-6.
Mass Spectrometry (MS) Data not explicitly found in search results for CAS 99548-54-6.

Experimental Protocols

Synthesis of this compound from 3-bromo-2-methylbenzoic acid

One common method for the synthesis of this compound is the esterification of 3-bromo-2-methylbenzoic acid.

Method 1: Using Iodomethane and Sodium Bicarbonate

This method involves the reaction of the carboxylic acid with an alkylating agent in the presence of a base.

  • Materials:

    • 3-Bromo-2-methylbenzoic acid

    • Iodomethane

    • Sodium bicarbonate

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Saturated saline solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Combine 3-bromo-2-methylbenzoic acid (16 g, 74.4 mmol), iodomethane (21.2 g, 148.8 mmol), and sodium bicarbonate (12.5 g, 148.8 mmol) in DMF (160 mL).[4]

    • Heat the reaction mixture to 60 °C and stir for 2 hours.[4]

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • After completion, cool the mixture to room temperature and pour it into ice water (400 mL).[4]

    • Extract the aqueous phase with ethyl acetate (4 x 100 mL).[4]

    • Combine the organic phases and wash sequentially with water (3 x 100 mL) and saturated saline solution (100 mL).[4]

    • Dry the organic phase over anhydrous magnesium sulfate.[4]

    • Remove the solvent under reduced pressure to yield the product as an oil.[4]

Method 2: Using Thionyl Chloride and Methanol

This is a classic esterification method involving the formation of an acyl chloride intermediate.

  • Materials:

    • 3-bromo-2-methylbenzoic acid

    • Thionyl chloride

    • Anhydrous methanol

  • Procedure:

    • In a flask, dissolve 3-bromo-2-methylbenzoic acid in an excess of anhydrous methanol.

    • Slowly add thionyl chloride (typically 2-3 equivalents) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to obtain a high-purity compound for subsequent applications.

Method 1: Column Chromatography

  • Stationary Phase: Silica gel.[5]

  • Mobile Phase (Eluent): A mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v) is a common choice.[5] The polarity can be adjusted based on TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Method 2: Recrystallization

  • Solvent Selection: A suitable solvent system should be determined empirically. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like hexane and ethyl acetate.[6]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

    • Dry the crystals under vacuum.

Visualizations

Logical Relationship of Synthesis and Purification

Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification 3-bromo-2-methylbenzoic_acid 3-bromo-2-methylbenzoic acid Esterification Esterification (e.g., with Iodomethane or Thionyl Chloride) 3-bromo-2-methylbenzoic_acid->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification_Step Purification (Column Chromatography or Recrystallization) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Workflow for Synthesis (Method 1)

Synthesis of this compound (Method 1) Start Start Mix_Reagents Mix 3-bromo-2-methylbenzoic acid, iodomethane, and NaHCO3 in DMF Start->Mix_Reagents Heat_Stir Heat to 60°C and stir for 2 hours Mix_Reagents->Heat_Stir Cool_Quench Cool to room temperature and pour into ice water Heat_Stir->Cool_Quench Extraction Extract with ethyl acetate Cool_Quench->Extraction Wash Wash with water and brine Extraction->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate End Crude Product Concentrate->End

Caption: Step-by-step workflow for the synthesis via Method 1.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a key building block in organic synthesis. This guide provides a detailed overview of its chemical properties, spectroscopic data, and comprehensive experimental protocols for its preparation and purification. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile compound. Further investigation into its reactivity and the development of more detailed spectroscopic characterization would be beneficial for the scientific community.

References

An In-depth Technical Guide to Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 99548-54-6 (Note: The CAS number 104332-63-0 provided in the topic is not commonly associated with this compound in scientific literature and databases.)

Introduction

Methyl 3-bromo-2-methylbenzoate is a halogenated aromatic ester that serves as a crucial building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the strategic placement of its bromo and methyl functionalities allows for versatile downstream chemical modifications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to light yellow powder or solid[1][2]
Melting Point 29-31 °C[3]
Boiling Point 140 °C at 21 mmHg[4]
Density 1.4 ± 0.1 g/cm³[3]
Solubility Soluble in chloroform and other organic solvents. Slightly soluble in water.[1]

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid, through esterification.

General Reaction Scheme

G Esterification of 3-bromo-2-methylbenzoic Acid cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-bromo-2-methylbenzoic_acid 3-bromo-2-methylbenzoic acid Product This compound 3-bromo-2-methylbenzoic_acid->Product + Iodomethane Iodomethane (CH₃I) Iodomethane->Product + Sodium_Bicarbonate Sodium Bicarbonate (NaHCO₃) Sodium_Bicarbonate->Product DMF DMF (Solvent) DMF->Product Heat 60 °C Heat->Product G Experimental Workflow for Synthesis start Start reactants Combine 3-bromo-2-methylbenzoic acid, NaHCO₃, and CH₃I in DMF start->reactants reaction Heat to 60 °C and stir for 2 hours reactants->reaction workup1 Cool to room temperature and pour into ice water reaction->workup1 extraction Extract with ethyl acetate workup1->extraction wash Wash organic phase with water and brine extraction->wash dry Dry over MgSO₄ wash->dry evaporation Remove solvent under reduced pressure dry->evaporation product Obtain this compound evaporation->product G Role in Sonidegib Synthesis start 3-bromo-2-methylbenzoic acid (precursor to the title compound) suzuki Suzuki Coupling start->suzuki biphenyl Biphenyl Intermediate suzuki->biphenyl acylation Acylation biphenyl->acylation sonidegib Sonidegib (Odomzo) acylation->sonidegib

References

An In-depth Technical Guide to the Molecular Weight of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular weight of Methyl 3-bromo-2-methylbenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the fundamental principles for determining its molecular weight, presents the relevant data in a structured format, and offers a visual representation of the molecular components for clarity.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₉BrO₂. It belongs to the benzoate ester family and is characterized by a benzene ring substituted with a methyl group, a bromine atom, and a methyl ester group. The precise arrangement of these functional groups on the aromatic ring is crucial for its chemical properties and reactivity. It is important to note that isomers such as Methyl 2-bromo-3-methylbenzoate exist, which share the same molecular formula and thus the same molecular weight, but differ in the substitution pattern on the benzene ring.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The molecular formula for this compound is C₉H₉BrO₂. The calculation involves multiplying the atomic weight of each element by the number of atoms of that element present in the molecule and then summing these values.

Experimental Protocol for Molecular Weight Calculation:

  • Identify the molecular formula: The molecular formula for this compound is determined to be C₉H₉BrO₂.

  • Determine the atomic weights of the constituent elements: The standard atomic weights from the periodic table are used for Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O).

  • Count the number of atoms for each element: In one molecule of this compound, there are 9 Carbon atoms, 9 Hydrogen atoms, 1 Bromine atom, and 2 Oxygen atoms.

  • Calculate the total mass for each element: Multiply the atomic weight of each element by the number of atoms of that element in the molecule.

  • Sum the total masses: The sum of the total masses of all elements gives the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Contribution ( g/mol )
CarbonC12.0119108.099
HydrogenH1.00899.072
BromineBr79.904179.904
OxygenO15.999231.998
Total 229.073

The calculated molecular weight of this compound is 229.07 g/mol .[1][2][3][4] The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the constituent elements, is 227.97859 Da.[1][4]

Visualization of Molecular Weight Components

The following diagram illustrates the relationship between the constituent elements and the final molecular weight of this compound.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_calculation Calculation cluster_result Result C Carbon (C) 9 atoms Sum Summation of Atomic Weights C->Sum H Hydrogen (H) 9 atoms H->Sum Br Bromine (Br) 1 atom Br->Sum O Oxygen (O) 2 atoms O->Sum MW Molecular Weight 229.07 g/mol Sum->MW =

Caption: Workflow for calculating the molecular weight of this compound.

References

"Methyl 3-bromo-2-methylbenzoate" IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-bromo-2-methylbenzoate

Introduction

This compound is an organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a substituted benzene ring with bromo, methyl, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

The IUPAC name for this compound is This compound .[2][3]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][3]
Molecular Weight 229.07 g/mol [1][3]
CAS Number 99548-54-6[1][3]
Appearance White to yellow crystalline solid/lumps[1][3]
Melting Point 29-32°C[1][3]
Boiling Point 140°C at 21 mmHg[1]
Density 1.433 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Chloroform[1]
Storage Store at room temperature or refrigerated (0-10°C) under an inert atmosphere.[1]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. The following table summarizes key spectroscopic information.

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.73 (s, 3H), 7.15 (t, J=8.0 Hz, 1H), 7.77 (dd, J=8.0 Hz, J=1.2 Hz, 1H), 7.94 (dd, J=8.0 Hz, J=1.2 Hz, 1H). (Note: This spectrum is for the parent carboxylic acid, 3-bromo-2-methylbenzoic acid, but provides the expected shifts for the aromatic and methyl protons.)[4]
InChI InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
SMILES CC1=C(C=CC=C1Br)C(=O)OC

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. Below are detailed experimental protocols for the synthesis of the parent acid and its subsequent esterification.

Synthesis of 3-bromo-2-methylbenzoic acid

This precursor can be synthesized via lithium-halogen exchange followed by carboxylation.

Protocol:

  • An anhydrous solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared under an argon atmosphere.

  • The reaction vessel is cooled to -80°C.

  • tert-butyl lithium (t-BuLi, 1.5 M in pentane, 17 mL) is added slowly, maintaining the temperature at -80°C.

  • The reaction mixture is stirred for 2 hours at a temperature between -76°C and -78°C.

  • After stirring, the mixture is cooled again to below -80°C, and dry ice (solid CO₂) is added.

  • The mixture is allowed to warm to room temperature naturally.

  • The solvent is removed under reduced pressure.

  • A 5% aqueous sodium hydroxide (NaOH) solution (40 mL) is added to the residue.

  • The aqueous phase is washed with dichloromethane (CH₂Cl₂, 2 x 10 mL).

  • The aqueous phase is then acidified to pH=1 with concentrated hydrochloric acid (HCl).

  • The product is extracted with ethyl acetate (EtOAc, 2 x 100 mL).

  • The combined organic phases are dried with anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 8:1 to 1:1) to yield 3-bromo-2-methylbenzoic acid.[4]

Esterification to this compound

The carboxylic acid is converted to its methyl ester via acid-catalyzed esterification.

Protocol:

  • 3-bromo-2-methylbenzoic acid is dissolved in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added slowly.[5]

  • The reaction mixture is heated to reflux (around 70°C if using thionyl chloride) and stirred for several hours (e.g., 3 hours).[5]

  • Upon completion, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by silica gel column chromatography, to afford pure this compound.[5]

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis of 3-bromo-2-methylbenzoic acid cluster_esterification Esterification cluster_purification Workup and Purification A 1,3-dibromo-2-methylbenzene B t-BuLi, THF, -80°C A->B Lithiation C Carboxylation with CO2 (Dry Ice) B->C D Acidification (HCl) C->D E 3-bromo-2-methylbenzoic acid D->E Crude Acid F Methanol, H2SO4 (cat.) E->F G Reflux F->G H Solvent Removal G->H Crude Ester I Column Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis.[6] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

  • Pharmaceutical Synthesis: The compound serves as a building block in the synthesis of pharmaceutical ingredients.[6] The bromo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, which is a common strategy in drug discovery for creating libraries of novel compounds.

  • Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor for new pesticides and herbicides.

  • Material Science: The structural motif present in this compound can be incorporated into the synthesis of specialty polymers and other advanced materials.

The logical relationship for its application in drug discovery is outlined in the diagram below.

Drug_Discovery_Logic Role in Drug Discovery A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C-C/C-N bond formation C Functional Group Interconversion (e.g., Ester Hydrolysis) A->C Modification D Diverse Molecular Scaffolds B->D C->D E Lead Compound Generation D->E F Biological Screening E->F G Drug Candidate F->G

Caption: Logical flow of using the title compound in drug discovery.

Safety and Handling

This compound is an irritant. It is known to cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. It may be sensitive to air and should be stored under an inert atmosphere.

References

Technical Guide: Safety and Handling of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for Methyl 3-bromo-2-methylbenzoate (CAS No. 99548-54-6). The information is compiled from safety data sheets and chemical property databases to ensure a high standard of accuracy and utility for laboratory and research professionals.

Chemical Identification and Properties

This compound is an aromatic ester utilized in organic synthesis. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 99548-54-6ChemScene
Molecular Formula C₉H₉BrO₂Santa Cruz Biotechnology
Molecular Weight 229.07 g/mol Santa Cruz Biotechnology
Appearance White to Light yellow powder/solidChemicalBook, ECHEMI
Melting Point 29-31 °CApollo Scientific, ChemicalBook
Boiling Point 140 °C at 21 mmHgChemicalBook, ECHEMI
Density 1.433 ± 0.06 g/cm³ (Predicted)ChemicalBook, ECHEMI
Flash Point 108.785 °CBeijing Yunbang Biosciences
Solubility Soluble in ChloroformChemicalBook

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: ChemScene

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure and ensure chemical stability.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side-shields.

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

    • Body Protection: Wear impervious clothing to prevent skin contact.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Practices to Avoid: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

Storage
  • Conditions: Store in a well-ventilated place and keep the container tightly closed.

  • Temperature: Store at room temperature in an inert atmosphere.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency and First Aid Procedures

A clear and logical workflow for emergency situations is essential. The following diagram outlines the appropriate response to various exposure scenarios.

Emergency_Procedures cluster_exposure Exposure Event cluster_response Immediate Response cluster_action First Aid Actions cluster_medical Medical Attention Exposure Exposure Inhalation Inhalation Exposure->Inhalation Inhaled Skin_Contact Skin_Contact Exposure->Skin_Contact On Skin Eye_Contact Eye_Contact Exposure->Eye_Contact In Eyes Ingestion Ingestion Exposure->Ingestion Swallowed Move_Fresh_Air Move to fresh air. Keep at rest. Inhalation->Move_Fresh_Air Wash_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical advice/attention. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation occurs Rinse_Eyes->Seek_Medical_Attention If irritation persists Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first aid procedures for this compound exposure.

Spill and Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.

  • Ventilate the Area: Ensure adequate ventilation to disperse any dust or vapors.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. The available data from the GHS classification indicates the following:

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).

  • Skin Irritation: Causes skin irritation (Category 2).

  • Eye Irritation: Causes serious eye irritation (Category 2A).

  • Respiratory Irritation: May cause respiratory tract irritation.

No specific LD50 or LC50 data is readily available in the consulted safety data sheets.

Experimental Protocols

The safety data sheets reviewed for this compound do not contain detailed experimental protocols for the determination of toxicological or physical/chemical properties. The hazard classifications are based on standardized GHS criteria, which may rely on data from similar compounds, computational models, or non-publicly available experimental results.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with all applicable local, regional, and national regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current SDS provided by the supplier.

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physical properties of Methyl 3-bromo-2-methylbenzoate, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

Systematic Name: this compound Synonyms: 3-Bromo-o-toluic Acid Methyl Ester, 2-Bromo-6-(methoxycarbonyl)toluene CAS Number: 99548-54-6 Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol

Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and use in synthetic procedures. The melting and boiling points are fundamental parameters that indicate the purity and physical state of the substance under various conditions.

A compilation of the key physical properties for this compound is presented below. For comparative purposes, data for related isomers are also included to highlight the impact of substituent positioning on these properties.

PropertyThis compoundMethyl 2-bromo-3-methylbenzoateMethyl 4-bromo-3-methylbenzoate
CAS Number 99548-54-6131001-86-0148547-19-7
Melting Point 29 °C[1]10-12 °C[2]38-44 °C (lit.)[3]
Boiling Point 140 °C / 21 mmHg (lit.)[1][4]216-218 °C[2]Not available
Predicted Boiling Point Not available267.4 ± 20.0 °C[2][5]Not available
Physical Form Solid[1]Liquid[2]Not available

Experimental Protocols

The following section details the synthetic procedure for this compound, from which the physical properties are determined.

Objective: To synthesize this compound from 3-Bromo-2-methylbenzoic acid.

Materials:

  • 3-Bromo-2-methylbenzoic acid (16 g, 74.4 mmol)

  • Iodomethane (21.2 g, 148.8 mmol)

  • Sodium bicarbonate (12.5 g, 148.8 mmol)

  • Dimethylformamide (DMF, 160 mL)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice water

  • Saturated saline solution

Procedure:

  • 3-Bromo-2-methylbenzoic acid and sodium bicarbonate were added to DMF.

  • Iodomethane was added to the mixture.

  • The reaction mixture was heated to 60 °C and stirred for 2 hours.

  • After completion, the mixture was cooled to room temperature.

  • The cooled mixture was slowly poured into ice water (400 mL).

  • The aqueous phase was extracted with ethyl acetate (4 x 100 mL).

  • The combined organic phases were washed sequentially with water (3 x 100 mL) and saturated saline solution (100 mL).

  • The organic phase was dried over anhydrous magnesium sulfate.

  • The solvent was removed by concentration under reduced pressure to yield this compound as an oil (17.6 g, 100% yield).

Characterization: The product was characterized by ¹H NMR (CDCl₃): δ 7.70 (t, J = 7.6 Hz, 2H), 7.08 (t, J = 7.9 Hz, 1H), 3.90 (s, 3H), 2.67 (s, 3H).[4] The determination of the melting point would be performed on the purified solid, and the boiling point would be measured under reduced pressure as indicated.

Logical Relationship of Synthesis

The synthesis of this compound follows a standard esterification protocol. The logical flow of this process is depicted in the diagram below.

Synthesis_Workflow Reactants 3-Bromo-2-methylbenzoic acid Iodomethane Sodium Bicarbonate DMF Reaction Reaction at 60°C for 2 hours Reactants->Reaction Workup Quenching with Ice Water Extraction with Ethyl Acetate Reaction->Workup Purification Washing with Water and Brine Drying over MgSO4 Solvent Removal Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of Methyl 3-bromo-2-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-2-methylbenzoate in various organic solvents. This information is critical for its application as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic compounds.

Core Properties of this compound

This compound is an organic compound with the chemical formula C9H9BrO2. It presents as a white to light yellow powder or lump and is a key building block in the synthesis of various molecules.[1] Its utility in multi-step syntheses necessitates a thorough understanding of its solubility to ensure optimal reaction conditions, purification, and formulation.

Qualitative and Inferred Solubility Data

Organic SolventReported SolubilityInference from Experimental Use
EthanolSoluble[2][3]-
ChloroformSoluble[2][4]Used for NMR characterization, implying good solubility.[4]
Diethyl EtherSoluble[3]-
Dimethylformamide (DMF)-Used as a reaction solvent for the synthesis of this compound, indicating sufficient solubility.[4][5]
Ethyl Acetate (EtOAc)-Used as an extraction solvent during the workup phase of its synthesis, suggesting high solubility.[4][5] Also used as a mobile phase component in column chromatography.[6]
Methanol (MeOH)-Used as a reaction solvent for its synthesis.[7]
Benzene-Employed as a solvent in a subsequent reaction involving this compound, indicating its solubility.[6]
Hexanes-Used as a component of the mobile phase in flash column chromatography for purification, suggesting some degree of solubility, likely as a non-polar co-solvent.[6]

It is important to note that the compound is described as slightly soluble in water.[2][8]

Experimental Protocols Citing Solubility

The following experimental protocols, extracted from synthesis procedures for or involving this compound, provide practical insights into its solubility characteristics.

1. Synthesis and Extraction Workflow:

This protocol describes the synthesis of this compound and the subsequent workup procedure, highlighting its solubility in ethyl acetate.

  • Reaction: 3-Bromo-2-methylbenzoic acid and iodomethane are reacted in dimethylformamide (DMF) in the presence of sodium bicarbonate. The mixture is heated at 60°C for 2 hours.[4][5]

  • Workup:

    • The reaction mixture is cooled and poured into ice water.[4][5]

    • The aqueous phase is extracted multiple times with ethyl acetate, demonstrating the preferential solubility of the product in the organic solvent.[4][5]

    • The combined organic phases are washed with water and saturated saline.[4][5]

    • The ethyl acetate is removed under reduced pressure to yield the product.[4][5]

2. Purification by Column Chromatography:

This protocol for a subsequent reaction involving this compound illustrates its solubility in a non-polar/polar solvent system used for purification.

  • Reaction: this compound is reacted with N-Bromosuccinimide (NBS) and benzoyl peroxide (BPO) in benzene at reflux for 6 hours.[6]

  • Purification: After evaporation of the benzene solvent, the residue is purified by flash column chromatography using a mixture of hexane and ethyl acetate (EtOAc) as the eluent.[6] This indicates that the compound is soluble in this solvent mixture, allowing for its separation from impurities.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of a derivative of this compound, as described in the literature. This workflow is fundamentally dependent on the solubility of the intermediates in the specified solvents.

Synthesis_and_Purification_Workflow Reactants This compound + NBS + BPO Reaction Reaction in Benzene (Reflux) Reactants->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Chromatography Flash Column Chromatography (Hexane/EtOAc) Crude_Product->Chromatography Purified_Product Purified Product Chromatography->Purified_Product

Caption: Workflow for the bromination and purification of this compound.

References

Spectroscopic data of "Methyl 3-bromo-2-methylbenzoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic and methodological guide to Methyl 3-bromo-2-methylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Analysis

The spectroscopic data for this compound provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.64d7.81HAromatic H
7.60d7.81HAromatic H
7.00t7.81HAromatic H
3.98s-3H-OCH₃
2.55s-3HAr-CH₃

d: doublet, t: triplet, s: singlet

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment
167.8C=O (ester)
138.7Aromatic C
135.9Aromatic C
132.6Aromatic C
129.1Aromatic C
127.1Aromatic C
126.9Aromatic C
52.2-OCH₃
20.6Ar-CH₃
Infrared (IR) Spectroscopy Data

Method: Film

Wavenumber (cm⁻¹)Assignment
2997, 2951C-H stretch (aliphatic)
1725C=O stretch (ester)
1434C-H bend (methyl)
1285, 1255C-O stretch (ester)
1096, 1010C-H in-plane bend (aromatic)
753C-H out-of-plane bend (aromatic)
Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
23019[M]⁺ (with ⁸¹Br)
22819[M]⁺ (with ⁷⁹Br)
8978Fragment
63100Fragment

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

To a solution of 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) in methanol (20 mL) at room temperature, concentrated sulfuric acid (0.5 mL) was added while stirring. The mixture was then heated under reflux for 12 hours. A portion of the methanol was removed under reduced pressure. The remaining residue was diluted with diethyl ether (150 mL) and washed sequentially with a saturated solution of sodium bicarbonate (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into a clean NMR tube. ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1] For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the spectrum was obtained with ¹H decoupling.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the thin solid film method.[4] A small amount of the oily product, this compound, was placed directly onto a salt plate (KBr or NaCl).[1] A second plate was placed on top to create a thin film. The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[4] The data is presented in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)

The mass spectrum was acquired using an Electron Ionization (EI) source.[1] The sample was introduced into the mass spectrometer, where it was bombarded with high-energy electrons. This process caused the molecule to ionize and fragment. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.[5]

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship of the data interpretation.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3-bromo-2-methylbenzoic acid esterification Esterification (MeOH, H₂SO₄, reflux) start->esterification workup Workup & Purification esterification->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms Data_Interpretation cluster_data Spectroscopic Data cluster_info Structural Information nmr_data NMR Data (Chemical Shifts, Coupling) connectivity Connectivity & Environment nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) functional_groups Functional Groups ir_data->functional_groups ms_data MS Data (m/z, Fragmentation) molecular_weight Molecular Weight & Formula ms_data->molecular_weight structure Final Structure connectivity->structure functional_groups->structure molecular_weight->structure

References

Starting materials for "Methyl 3-bromo-2-methylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for Methyl 3-bromo-2-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

The synthesis of this compound is most commonly achieved through a two-step process. The primary route involves the initial synthesis of 3-bromo-2-methylbenzoic acid, which is subsequently esterified to yield the final product. This guide focuses on the most well-documented and reliable methods for achieving this synthesis, presenting detailed experimental procedures and quantitative data for each key transformation.

Synthetic Pathways

The principal pathway for the synthesis of this compound originates from 3-bromo-2-methylbenzoic acid. Two main approaches for the synthesis of this crucial intermediate are discussed:

  • From 1,3-dibromo-2-methylbenzene: This method involves a lithium-halogen exchange followed by carboxylation. It is a highly selective route to the desired 3-bromo isomer.

  • From 2-methylbenzoic acid: Direct bromination of 2-methylbenzoic acid can lead to a mixture of isomers. However, more advanced techniques such as directed ortho-metalation offer a potential pathway to selectively introduce a bromine atom at the 3-position.

Once 3-bromo-2-methylbenzoic acid is obtained, it is converted to this compound via Fischer esterification.

Synthesis_Pathway cluster_0 Synthesis of 3-bromo-2-methylbenzoic acid cluster_1 Esterification 1,3-dibromo-2-methylbenzene 1,3-dibromo-2-methylbenzene 3-bromo-2-methylbenzoic acid 3-bromo-2-methylbenzoic acid 1,3-dibromo-2-methylbenzene->3-bromo-2-methylbenzoic acid 1. t-BuLi 2. CO2 This compound This compound 3-bromo-2-methylbenzoic acid->this compound Methanol, H2SO4 (cat.) 2-methylbenzoic acid 2-methylbenzoic acid 2-methylbenzoic acid->3-bromo-2-methylbenzoic acid Directed ortho-metalation & Bromination

Figure 1: Overall synthetic scheme for this compound.

Key Starting Materials and Synthetic Steps

The following sections provide detailed experimental protocols and quantitative data for the synthesis of this compound.

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid

Method A: From 1,3-dibromo-2-methylbenzene

This is a highly regioselective method for the synthesis of 3-bromo-2-methylbenzoic acid.

Experimental Protocol:

To a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous tetrahydrofuran (THF, 100 mL) under an argon atmosphere at -78 °C, tert-butyllithium (t-BuLi, 1.5 M in pentane, 17 mL) is added slowly. The reaction mixture is stirred at -78 °C for 2 hours. Subsequently, an excess of dry ice (solid carbon dioxide) is added, and the mixture is allowed to warm to room temperature. The reaction is then quenched with water, and the aqueous layer is acidified with concentrated HCl to a pH of 1. The aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 8:1 to 1:1) to afford 3-bromo-2-methylbenzoic acid.[1]

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1,3-dibromo-2-methylbenzene1. t-BuLi2. CO2 (dry ice)THF-78263.4

Method B: From 2-methylbenzoic acid (via Directed ortho-Metalation)

While direct bromination of 2-methylbenzoic acid leads to isomeric mixtures, directed ortho-metalation offers a more selective approach. The carboxylic acid group can direct lithiation to the ortho position.

Conceptual Workflow:

Directed_Ortho_Metalation 2-methylbenzoic acid 2-methylbenzoic acid Lithium 2-methylbenzoate Lithium 2-methylbenzoate 2-methylbenzoic acid->Lithium 2-methylbenzoate Strong Base (e.g., s-BuLi/TMEDA) Ortho-lithiated intermediate Ortho-lithiated intermediate Lithium 2-methylbenzoate->Ortho-lithiated intermediate Deprotonation at C3 3-bromo-2-methylbenzoic acid 3-bromo-2-methylbenzoic acid Ortho-lithiated intermediate->3-bromo-2-methylbenzoic acid Brominating Agent (e.g., C2Br2Cl4)

Figure 2: Conceptual workflow for directed ortho-metalation and bromination.

Note: A detailed, high-yield experimental protocol specifically for the 3-bromination of 2-methylbenzoic acid via this method requires further optimization. The general principle involves the use of a strong lithium amide base in the presence of a chelating agent like TMEDA, followed by quenching with a suitable electrophilic bromine source.

Step 2: Esterification of 3-bromo-2-methylbenzoic acid

The final step is the conversion of 3-bromo-2-methylbenzoic acid to its methyl ester via Fischer esterification.

Experimental Protocol:

To a solution of 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (150 mL), concentrated sulfuric acid (0.5 mL) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred overnight. After cooling to room temperature, the methanol is removed under reduced pressure. The residue is taken up in ethyl acetate (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.[2]

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
3-bromo-2-methylbenzoic acidMethanol, H2SO4 (cat.)MethanolRefluxOvernight~96

Summary of Quantitative Data

The following table summarizes the yields for the key synthetic transformations described in this guide.

TransformationStarting MaterialProductYield (%)
Lithiation-Carboxylation1,3-dibromo-2-methylbenzene3-bromo-2-methylbenzoic acid63.4
Fischer Esterification3-bromo-2-methylbenzoic acidThis compound~96

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the preparation of 3-bromo-2-methylbenzoic acid followed by esterification. The choice of starting material for the initial step depends on commercial availability and the desired regioselectivity. The route starting from 1,3-dibromo-2-methylbenzene offers excellent control of regiochemistry. The final esterification step proceeds in high yield under standard Fischer conditions. This guide provides the necessary details for the successful laboratory preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Methyl 3-bromo-2-methylbenzoate: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-methylbenzoate and its structural analogs represent a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds. It delves into their emerging roles as anticancer, antifungal, and herbicidal agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The structure-activity relationships (SAR) are explored to guide future drug design and development efforts.

Introduction

Substituted benzoic acid esters, particularly halogenated methyl benzoates, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. This compound, with its distinct substitution pattern, offers a unique starting point for the generation of diverse chemical libraries. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the methyl and ester groups can be modified to fine-tune the molecule's physicochemical properties and biological activity. This guide aims to consolidate the current knowledge on the structural analogs and derivatives of this compound, with a focus on their therapeutic applications.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry routes. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

General Synthesis of this compound

A common route to this compound involves the esterification of 3-bromo-2-methylbenzoic acid.

Experimental Protocol: Esterification of 3-bromo-2-methylbenzoic acid

  • Reactants: 3-bromo-2-methylbenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂).

  • Procedure:

    • Dissolve 3-bromo-2-methylbenzoic acid in an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Key Analogs

Modifications to the core structure, such as the introduction of additional functional groups or alteration of the ester, are crucial for exploring the structure-activity relationship.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate [1]

  • Starting Material: 2-methyl-3-bromo-5-fluorobenzoic acid.

  • Procedure:

    • Dissolve 2-methyl-3-bromo-5-fluorobenzoic acid (crude, 4.2 g) in methanol (16 mL) at room temperature.[1]

    • Slowly add thionyl chloride (2.5 mL).[1]

    • Heat the reaction mixture to 70 °C and stir for 3 hours.[1]

    • After cooling to room temperature, remove the solvent by rotary evaporation.[1]

    • Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate (50:1, v/v) as the eluent to obtain methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellow oil (2.3 g, 51% yield).[1]

Biological Activities and Structure-Activity Relationship (SAR)

The biological activities of this compound derivatives are diverse and depend heavily on the nature and position of the substituents on the benzene ring.

Anticancer Activity

Several studies have highlighted the potential of substituted benzoates as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. For instance, a novel class of 4-methylbenzamide derivatives containing substituted purines has shown promising inhibitory activity against several cancer cell lines.[2]

Table 1: Anticancer Activity of Selected Benzoic Acid Analogs

Compound IDStructureTarget Cell LineIC₅₀ (µM)
Analog 1 2,6-dichloro-N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)benzamideK562 (Leukemia)2.27[2]
Analog 2 N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-[1,1'-biphenyl]-4-carboxamideK562 (Leukemia)2.53[2]
Analog 3 2,6-dichloro-N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)benzamideHL-60 (Leukemia)1.42[2]
Analog 4 N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-[1,1'-biphenyl]-4-carboxamideHL-60 (Leukemia)1.52[2]
Analog 5 2,6-dichloro-N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)benzamideOKP-GS (Renal)4.56[2]

Structure-Activity Relationship Insights:

  • The presence of a purine moiety appears to be important for activity.

  • Substitutions on the benzamide ring significantly influence the potency against different cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., K562, HL-60, OKP-GS).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Activity

Benzoic acid derivatives have long been recognized for their antifungal properties. Recent research has focused on developing more potent and selective antifungal agents based on this scaffold. One promising target is the fungal-specific enzyme CYP53.

Table 2: Antifungal Activity of Substituted Benzoate Derivatives

Compound IDStructureTarget FungusMIC (µg/mL)
Analog 6 (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl 2,4-dichlorobenzoateRhizoctonia solani~1.6
Analog 7 (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl 2,4-dichlorobenzoatePhytophthora capsici~1.6
Analog 8 Methyl 2,3-dihydroxybenzoateBotrytis cinerea32[3]
Analog 9 Methyl 2,3-dihydroxybenzoateRhizoctonia solani32[3]
Analog 10 Methyl 2,3-dihydroxybenzoateFusarium oxysporum64[3]

Structure-Activity Relationship Insights:

  • The presence of electron-withdrawing groups, such as chlorine atoms, on the benzoate ring can enhance antifungal activity.

  • The nature of the ester group also plays a role in determining the potency and spectrum of activity.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Fungal Strains: A panel of relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus, Rhizoctonia solani).

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain.

    • Serially dilute the test compounds in a suitable broth medium in 96-well microplates.

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at an appropriate temperature for a defined period (e.g., 24-48 hours).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is crucial for their rational development as therapeutic agents.

Inhibition of Protein Kinase Signaling in Cancer

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell growth, proliferation, and survival. The structural features of some this compound analogs make them potential candidates for kinase inhibitors.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Benzoate Analog (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K

Generic Kinase Signaling Pathway Inhibition
Disruption of Fungal Cell Membrane Integrity

The antifungal activity of some benzoate derivatives may involve the disruption of fungal cell membrane integrity or the inhibition of enzymes essential for membrane biosynthesis, such as CYP51 (lanosterol 14α-demethylase).

antifungal_mechanism cluster_fungal_cell Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51 CYP51 (Lanosterol 14α-demethylase) Ergosterol_Biosynthesis->CYP51 Cell_Membrane Fungal Cell Membrane (Ergosterol-containing) CYP51->Cell_Membrane Ergosterol Production Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Disruption Benzoate_Analog Benzoate Analog Benzoate_Analog->CYP51 Inhibition

Antifungal Mechanism of Action

Experimental Workflows

A systematic approach is essential for the discovery and development of novel drugs based on the this compound scaffold.

drug_discovery_workflow start Start: Identify Lead Scaffold (this compound) synthesis Synthesis of Analog Library start->synthesis screening High-Throughput Screening (e.g., Anticancer, Antifungal) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization (Improve Potency & Selectivity) sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical end Clinical Trials preclinical->end

Drug Discovery and Development Workflow

Conclusion and Future Directions

The structural analogs and derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery and development. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on the synthesis of larger and more diverse libraries of analogs to further explore the structure-activity relationships for various biological targets. The elucidation of specific molecular mechanisms of action and the identification of novel cellular targets will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The application of computational modeling and in silico screening methods can further accelerate the discovery of potent and selective inhibitors based on this privileged scaffold.

References

An In-depth Technical Guide to Methyl 3-bromo-2-methylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-bromo-2-methylbenzoate is a substituted aromatic carboxylic acid ester that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where it functions as a key intermediate in the construction of complex molecular architectures. This technical guide provides comprehensive information on its commercial availability, physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted protein degraders.

Commercial Availability

This compound (CAS No. 99548-54-6) is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with a comparative overview of purity, quantity, and pricing.

SupplierCatalog NumberPurityQuantityPrice (USD)
TCI America M2543>98.0% (GC)5 gPrice available upon request[1]
>98.0% (GC)25 g$328[2]
Apollo Scientific MFCD0903177297%5 g£15.00[3]
97%25 g£22.00[3]
97%100 g£82.00[3]
AK Scientific B245Not specified25 g$112[4]
100 g$334[4]
Fluorochem F233481Not specified1 g£5.00[5]
Pure Chemistry Scientific Inc. 98%1 g$500.00[6]
ChemicalBook 99%1 g$1.00[2]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 99548-54-6[3][7]
Molecular Formula C₉H₉BrO₂[6]
Molecular Weight 229.07 g/mol [3]
Appearance White to light yellow powder or lump[8]
Melting Point 29-31 °C[2][3]
Boiling Point 140 °C at 21 mmHg[2]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.64 (d, J=7.8 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H), 7.00 (t, J=7.8 Hz, 1H), 3.98 (s, 3H), 2.55 (s, 3H)[9]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 167.8, 138.7, 135.9, 132.6, 129.1, 127.1, 126.9, 52.2, 20.6[9]
IR (film) ν (cm⁻¹) 2997, 2951, 1725, 1434, 1285, 1255, 1096, 1010, 753[9]
Mass Spectrum (EIMS) m/z 230 (M⁺, ⁸¹Br), 228 (M⁺, ⁷⁹Br)[9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key pharmaceutical intermediate are provided below.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

  • 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol)

  • Methanol (20 mL)

  • Concentrated Sulfuric Acid (0.5 mL)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

Procedure:

  • To a stirred solution of 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) in methanol (20 mL) at room temperature, slowly add concentrated sulfuric acid (0.5 mL).[9]

  • Heat the resulting mixture to reflux and maintain for 12 hours.[9]

  • After cooling to room temperature, partially remove the methanol under reduced pressure.[9]

  • Dilute the residue with diethyl ether (150 mL).[9]

  • Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil (2.15 g, 94% yield).[9]

Protocol 2: Synthesis of Methyl 3-bromo-2-(bromomethyl)benzoate - A Precursor for PROTAC E3 Ligase Ligands

This protocol details the radical bromination of this compound, a critical step in the synthesis of thalidomide and lenalidomide analogs.

Materials:

  • This compound (18.33 g, 80 mmol)

  • N-Bromosuccinimide (NBS) (17.09 g, 96 mmol)

  • Benzoyl peroxide (BPO) (1.938 g, 8.0 mmol) or 2,2'-Azobisisobutyronitrile (AIBN)

  • Benzene or Carbon Tetrachloride (150 mL)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

Procedure:

  • To a stirred solution of this compound (18.33 g, 80 mmol) in benzene (150 mL), add N-Bromosuccinimide (17.09 g, 96 mmol) and Benzoyl Peroxide (1.938 g, 8.0 mmol).[10]

  • Heat the solution to reflux and maintain for 6 hours.[10]

  • After cooling to room temperature, filter the reaction mixture to remove succinimide.

  • Evaporate the solvent from the filtrate under reduced pressure.[10]

  • Purify the residue by flash column chromatography using a hexane/ethyl acetate eluent system to afford Methyl 3-bromo-2-(bromomethyl)benzoate (22.17 g, 90% yield).[10]

Application in Drug Development: PROTACs

A significant application of this compound is as a precursor for the synthesis of E3 ligase ligands used in Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[12]

This compound is a key starting material for creating analogs of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[11][12] The synthesis involves the radical bromination of the 2-methyl group, as described in Protocol 2, followed by condensation with the glutarimide ring. This forms the "warhead" that binds to CRBN, which is then connected via a linker to a ligand for the target protein of interest.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of PROTAC action and the synthetic workflow starting from this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Bifunctional Molecule) POI->PROTAC CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN POI_p POI PROTAC_p PROTAC POI_p->PROTAC_p Ub_chain Polyubiquitin Chain CRBN_p CRBN PROTAC_p->CRBN_p CRBN_p->POI_p Polyubiquitination Ub Ubiquitin Proteasome Proteasome Ub_chain->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTACs hijacking the Ubiquitin-Proteasome Pathway.

Synthesis_Workflow start This compound step1 Radical Bromination (NBS, AIBN) start->step1 intermediate Methyl 3-bromo-2-(bromomethyl)benzoate step1->intermediate step2 Condensation with Glutarimide derivative intermediate->step2 product Bromo-Lenalidomide Analog (CRBN Ligand) step2->product step3 Linker Attachment (e.g., Sonogashira Coupling) product->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: Synthesis of a CRBN ligand for PROTACs.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 3-bromo-2-methylbenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile, sterically hindered building block is instrumental in the synthesis of complex biaryl compounds, which are key intermediates in the development of novel pharmaceuticals and functional materials.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] This reaction is highly valued in organic synthesis for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents.[2]

In the context of these application notes, this compound serves as the organohalide partner. Due to the presence of a methyl group at the ortho position to the bromine atom, this substrate is considered sterically hindered, which can present challenges in achieving high reaction efficiency.[3][4] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful coupling.

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling involving a sterically hindered substrate like this compound is highly dependent on the optimization of reaction parameters. The following tables summarize representative conditions and yields for the coupling of analogous sterically hindered aryl bromides, providing a foundation for the development of specific applications.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Arylboronic Acids

Aryl BromideArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisoleMethyl 3-boronobenzoatePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295[5]
1-Bromo-4-nitrobenzeneMethyl 3-boronobenzoatePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892[5]
2-BromopyridineMethyl 3-boronobenzoatePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801688[5]
3-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[6]
3-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[6]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 describes a standard method suitable for a range of aryl bromides, which can be adapted for this compound. Protocol 2 outlines a microwave-assisted procedure for accelerated reaction times.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be optimized for the specific coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add anhydrous toluene and degassed water (e.g., in a 5:1 ratio) via syringe.[5]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[5]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for accelerating reaction times, particularly for less reactive coupling partners.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vial and microwave reactor

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.[5]

  • Add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).[5]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.[5]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr XBOH X-B(OR)2 Transmetal->XBOH RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)2 (Arylboronic acid) ArB->Transmetal Base Base Base->Transmetal Suzuki_Workflow start Start reagents Combine this compound, Arylboronic acid, Base, Catalyst, and Ligand in a Schlenk flask start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent System (e.g., Toluene/Water) inert->solvent heat Heat Reaction Mixture with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Wash, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

References

Application Notes and Protocols for the Grignard Reaction with Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Grignard reaction with methyl 3-bromo-2-methylbenzoate. This reaction is a valuable tool for the synthesis of tertiary alcohols, which are important intermediates in medicinal chemistry and drug development.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. In the case of esters, two equivalents of the Grignard reagent add to the carbonyl group to form a tertiary alcohol after an acidic workup.[1][2] The reaction with this compound presents unique considerations due to the steric hindrance from the ortho-methyl group and the presence of a bromo substituent on the aromatic ring.

Reaction Principle

The reaction proceeds in a two-step manner. The first equivalent of the Grignard reagent (R-MgX) adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxy group to form a ketone. A second equivalent of the Grignard reagent then rapidly adds to the more reactive ketone intermediate, forming another tetrahedral intermediate (an alkoxide). Finally, an acidic workup protonates the alkoxide to yield the tertiary alcohol.[2]

Key Considerations and Potential Challenges

  • Steric Hindrance: The ortho-methyl group on the benzoate ring can sterically hinder the approach of the Grignard reagent to the carbonyl carbon. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to unhindered esters.

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Magnesium Activation: The formation of the Grignard reagent requires the reaction of an organohalide with magnesium metal. The surface of the magnesium can be passivated by a layer of magnesium oxide. Activation of the magnesium surface, for instance with a small crystal of iodine or 1,2-dibromoethane, is often necessary to initiate the reaction.[3]

  • Chemoselectivity: The starting material, this compound, contains an aryl bromide. While the ester carbonyl is generally more electrophilic towards Grignard reagents than an aryl bromide, the possibility of side reactions involving the bromo substituent should be considered, especially under harsh conditions.

Experimental Protocols

4.1. General Protocol for the Grignard Reaction of this compound with a Grignard Reagent (e.g., Phenylmagnesium Bromide)

This protocol describes a general procedure. Optimal conditions may vary depending on the specific Grignard reagent used.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (or other organohalide to form the Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (e.g., 1 M HCl) for workup

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel), all oven- or flame-dried.

Procedure:

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Place magnesium turnings (1.2 equivalents) in a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry flask.

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Slowly add the solution of this compound to the Grignard reagent via the dropping funnel with vigorous stirring. The addition should be exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • If a biphasic mixture is not clear, a dilute solution of hydrochloric acid can be added until the magnesium salts dissolve.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table presents hypothetical quantitative data for the reaction of this compound with two equivalents of phenylmagnesium bromide. This data is for illustrative purposes to demonstrate expected trends and should be confirmed by experimentation.

ParameterValue
Reactants
This compound1.0 g (4.37 mmol)
Magnesium0.12 g (5.24 mmol)
Bromobenzene0.82 g (5.24 mmol)
Reaction Conditions
SolventAnhydrous THF (20 mL)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Product
Expected Product(3-bromo-2-methylphenyl)diphenylmethanol
Theoretical Yield1.61 g
Hypothetical Experimental Results
Isolated Yield1.29 g
Percent Yield80%
Melting Point110-112 °C

Visualizations

Diagram 1: Reaction Pathway

Grignard_Reaction_Pathway ester This compound tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 grignard1 R-MgX (1 eq.) grignard1->tetrahedral1 ketone Intermediate Ketone tetrahedral1->ketone - MeOMgX alkoxide Tertiary Alkoxide ketone->alkoxide grignard2 R-MgX (1 eq.) grignard2->alkoxide product Tertiary Alcohol alkoxide->product workup H₃O⁺ Workup workup->product

Caption: General reaction pathway for the Grignard reaction with an ester.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start: Dry Glassware & Inert Atmosphere prep_grignard Prepare Grignard Reagent (Organohalide + Mg in Ether/THF) start->prep_grignard add_ester Slowly add Ester Solution at 0 °C prep_grignard->add_ester react Stir at Room Temperature (Monitor by TLC) add_ester->react quench Quench with sat. NH₄Cl (aq) at 0 °C react->quench extract Extract with Ether quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄ or MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Grignard reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 3-bromo-2-methylbenzoate. This versatile building block is a valuable substrate for various transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of complex molecules with applications in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. This compound serves as an excellent starting material for these transformations due to the presence of a reactive aryl bromide moiety. The steric hindrance provided by the ortho-methyl group and the electronic nature of the meta-ester group can influence the reactivity and selectivity of these coupling reactions. These notes offer detailed methodologies and comparative data for key cross-coupling reactions involving this substrate.

Data Presentation: Comparative Analysis of Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
n-Butylboronic acidPd(PPh₃)₄ (10)-K₂CO₃ (3.0)TolueneNot SpecifiedNot SpecifiedNot Specified
4-(tert-Butyl)phenylboronic acidPd(dppf)Cl₂ (Not Specified)dppfK₂CO₃ (1.5)1,4-Dioxane / H₂ONot SpecifiedNot SpecifiedNot Specified
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(OAc)₂ (Not Specified)SPhos (Not Specified)K₃PO₄ (2.0)Toluene / H₂O8516.5Not Specified
4-(Trifluoromethoxy)phenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh

Table 2: Buchwald-Hartwig Amination of this compound Derivatives

AminePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Various Secondary AminesPd-PEPPSI-IHeptCl-Cs₂CO₃Dioxane1003.521-87
3,5-dimethyl-1H-pyrazoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60

Table 3: Sonogashira Coupling of this compound Derivatives

AlkynePalladium Catalyst (mol%)Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Various Terminal AlkynesPd(PPh₃)₂Cl₂CuIEt₃NDMF70341-81

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, ligand (if necessary), and the base.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of a this compound derivative with an amine.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd-PEPPSI-IHeptCl, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst (or palladium source and ligand), the base, the this compound derivative, and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-coupled product.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a this compound derivative with a terminal alkyne.

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound derivative, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) for the required time.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product via column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Workflow Start Start: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)₂ + Base PdII_R Ar-Pd(II)-R'(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')(L_n)]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base - H-Base⁺ PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Application Notes and Protocols: The Versatile Role of Methyl 3-bromo-2-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of methyl 3-bromo-2-methylbenzoate, a key building block in the development of a variety of pharmaceutical agents. This document details its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), immunomodulators, and other pharmacologically active molecules. Included are detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate its use in a research and development setting.

Introduction

This compound is a substituted aromatic compound that serves as a versatile starting material in multi-step organic syntheses. Its two distinct reactive sites, the aryl bromide and the benzylic methyl group, allow for sequential and regioselective functionalization. The aryl bromide is amenable to various cross-coupling reactions, while the methyl group can be readily halogenated to introduce further functionality. These characteristics make it a valuable precursor for complex molecular architectures found in modern therapeutics.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical synthesis include:

  • Synthesis of PROTACs: It is a fundamental building block for the synthesis of E3 ligase ligands, particularly derivatives of thalidomide and lenalidomide, which are crucial components of many PROTACs.[1][2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[3]

  • Development of Immunomodulators: The core structures derived from this starting material are integral to the synthesis of immunomodulatory drugs like lenalidomide and its analogues.[2]

  • Synthesis of Kinase Inhibitors and Other Targeted Therapies: The scaffold provided by this compound is utilized in the synthesis of various inhibitors targeting key cellular pathways implicated in cancer and other diseases.

  • Preparation of Citalopram Analogues: This compound has been employed in the synthesis of novel analogues of the selective serotonin reuptake inhibitor (SSRI) citalopram, for the exploration of structure-activity relationships at monoamine transporters.[1]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations involving this compound and its derivatives.

Table 1: Radical Bromination of this compound

InitiatorSolventReaction TimeTemperatureYield (%)Reference
AIBNCHCl₃---[2][3]
AIBNCCl₄4 h75 °C92%[4]
BPOBenzene6 hReflux90%[5][6]
BPOBenzene12 h80 °C-[7][8]
AIBNMeCN18 h85 °C66%[4]
Benzoic PeroxyanhydrideCCl₄16 h100 °C-[9]

Table 2: Suzuki Cross-Coupling Reactions of Aryl Bromides

Bromide ReactantBoronic Acid/EsterCatalystBaseSolventTemperatureYield (%)Reference
This compoundCyclopropylboronic acidPd(OAc)₂ / PCy₃·HBF₄K₃PO₄Toluene/H₂O110 °C-[10]
Bromo-lenalidomide derivativeAlkyne-boronic esterPd(PPh₃)₂Cl₂ / CuIEt₃NDMF70 °C72%[2]
Bromo-lenalidomide derivativeAlkyne-boronic esterPd(PPh₃)₂Cl₂ / CuIEt₃NTHF70 °C87-89%[2]
This compound4-Trifluoromethoxy phenylboronic acid-----[11][12]

Experimental Protocols

Protocol 1: Radical Bromination of this compound to Methyl 3-bromo-2-(bromomethyl)benzoate

This procedure describes the selective bromination of the benzylic methyl group, a crucial first step in many synthetic routes.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)

  • Benzene or Carbon Tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in benzene (or other suitable solvent), add N-bromosuccinimide (1.2 equiv).[6]

  • Add a catalytic amount of benzoyl peroxide (0.1 equiv).[6]

  • Heat the reaction mixture to reflux (approximately 80 °C) for 6-12 hours.[6][7][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-bromo-2-(bromomethyl)benzoate.[6]

Protocol 2: Synthesis of Bromo-Lenalidomide Analogue

This protocol outlines the condensation of methyl 3-bromo-2-(bromomethyl)benzoate with 3-aminopiperidine-2,6-dione to form a key intermediate for PROTAC synthesis.

Materials:

  • Methyl 3-bromo-2-(bromomethyl)benzoate

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Sodium acetate (NaOAc)

  • Acetic acid (AcOH)

Procedure:

  • Combine methyl 3-bromo-2-(bromomethyl)benzoate (1.0 equiv), 3-aminopiperidine-2,6-dione hydrochloride (1.1 equiv), and sodium acetate (2.0 equiv) in acetic acid.

  • Heat the mixture to 140 °C for 12 hours.[2]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the bromo-lenalidomide analogue.

Protocol 3: Sonogashira Cross-Coupling for Linker Attachment

This protocol describes the attachment of a linker to the bromo-lenalidomide analogue, a common strategy in PROTAC synthesis.

Materials:

  • Bromo-lenalidomide analogue

  • Terminal alkyne-containing linker

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the bromo-lenalidomide analogue (1.0 equiv) and the terminal alkyne-containing linker (1.2 equiv) in DMF or THF, add triethylamine (3.0 equiv).[2]

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) and copper(I) iodide (0.1 equiv).[2]

  • Heat the reaction mixture to 70 °C for 3-12 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired PROTAC precursor.

Visualized Workflows and Mechanisms

The following diagrams illustrate key synthetic pathways and mechanisms of action.

G cluster_start Starting Material cluster_synthesis Key Transformations cluster_final Final Product Class A This compound B Methyl 3-bromo-2-(bromomethyl)benzoate A->B Radical Bromination (NBS, AIBN/BPO) C Bromo-Lenalidomide Analogue B->C Condensation with 3-aminopiperidine-2,6-dione D PROTAC Precursor (with linker) C->D Sonogashira or Suzuki Cross-Coupling E PROTAC D->E Coupling with Target Protein Ligand

Caption: Synthetic workflow for PROTACs from this compound.

G cluster_protac PROTAC Action cluster_cellular Cellular Machinery PROTAC PROTAC Target Target Protein (e.g., BET) PROTAC->Target E3 E3 Ligase (e.g., Cereblon) PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb added to target Proteasome Proteasome PolyUb->Proteasome signals for Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

The Versatile Intermediate: Methyl 3-bromo-2-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 3-bromo-2-methylbenzoate, a halogenated aromatic ester, has emerged as a pivotal intermediate in the field of organic synthesis. Its strategic substitution pattern, featuring a bromine atom ortho to a methyl group and meta to a methyl ester, renders it a versatile building block for the construction of complex molecular architectures. This compound is particularly valuable in the synthesis of pharmaceutical agents and other biologically active molecules, primarily through its participation in a variety of palladium-catalyzed cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These notes are intended for researchers, scientists, and professionals in drug development seeking to leverage this intermediate in their synthetic endeavors.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is harnessed in several powerful palladium-catalyzed reactions that have become indispensable tools in modern synthetic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] this compound can be effectively coupled with various arylboronic acids to generate substituted biphenyl compounds, which are common scaffolds in medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-methylbenzoic acidPhenylboronic acidPd(OAc)₂ (0.1)-K₂CO₃ (3.0)WaterRoom Temp1.589-99
24-Bromo-2-methylbenzoic acidPhenylboronic acidPd(OAc)₂ (0.1)-K₂CO₃ (3.0)WaterRoom Temp1.596.5

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol) in distilled water (5.0 mL) is stirred at room temperature in a round-bottomed flask open to the air for 1.5 hours. Upon completion, the precipitate is filtered and washed with distilled water to yield the biphenyl product.[1]

Suzuki_Miyaura_Coupling cluster_reactants Reactants A This compound E Biphenyl Product A->E Suzuki-Miyaura Coupling B Arylboronic Acid B->E C Pd(0) Catalyst C->E D Base (e.g., K2CO3) D->E

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a powerful tool for the synthesis of substituted alkynes, which are important precursors for many complex molecules. While specific examples with this compound are not abundant in the readily available literature, general protocols for aryl bromides are well-established and can be adapted. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideTerminal AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)
1General Aryl BromideGeneral Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFReflux

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) in an appropriate solvent such as THF, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (4 mol%), and an amine base (e.g., triethylamine) are added. The reaction mixture is then heated to reflux until the starting material is consumed, as monitored by TLC or GC. After cooling, the reaction is worked up by filtration and evaporation of the solvent, followed by purification of the crude product by column chromatography.[3]

Sonogashira_Coupling cluster_reactants Reactants A This compound E Alkynyl Aromatic Product A->E Sonogashira Coupling B Terminal Alkyne B->E C Pd(0)/Cu(I) Catalyst C->E D Base (e.g., Et3N) D->E

Caption: Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[4][5] This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. This compound can serve as the aryl halide component in this transformation.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Methyl 3-bromo-4-methylbenzoateAmmonia Surrogate0.5-21-41.5-2.5Toluene or 1,4-Dioxane80-110

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), a suitable phosphine ligand (1-4 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.5 equivalents) are added to a dry Schlenk flask. This compound (1.0 equivalent), the amine (1.2 equivalents), and an anhydrous solvent (e.g., toluene) are then added. The reaction mixture is heated to 80-110 °C with stirring until the starting material is consumed. After cooling, the reaction is quenched, and the product is isolated and purified.[6]

Buchwald_Hartwig_Amination cluster_reactants Reactants A This compound E N-Aryl Product A->E Buchwald-Hartwig Amination B Primary or Secondary Amine B->E C Pd Catalyst & Ligand C->E D Base (e.g., NaOtBu) D->E

Caption: Buchwald-Hartwig amination of this compound.

Application in the Synthesis of Pharmaceutical Intermediates

The utility of bromo-methylbenzoate derivatives as intermediates is well-documented in the synthesis of complex pharmaceuticals. For instance, a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key precursor in the synthesis of Lenalidomide, a medication used to treat multiple myeloma.[7] In this synthesis, the bromomethyl group undergoes nucleophilic substitution with an amino group, followed by cyclization and reduction of the nitro group. This highlights the importance of such halogenated intermediates in building the core structures of medicinally important molecules. Similarly, bromo-esters are crucial intermediates in the synthesis of various conazole antifungal agents.[8]

The strategic placement of the bromo, methyl, and ester functionalities on the benzene ring of this compound allows for a wide range of subsequent transformations, making it an invaluable tool for medicinal chemists and process development scientists. The protocols and data presented herein provide a foundation for the application of this versatile intermediate in the synthesis of novel compounds with potential biological activity.

References

Experimental protocol for Suzuki coupling with "Methyl 3-bromo-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Suzuki-Miyaura Coupling of Methyl 3-bromo-2-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound, a sterically hindered aryl bromide. The steric hindrance presented by the ortho-methyl group necessitates careful selection of reaction conditions to achieve high yields. The following protocols and data are designed to serve as a comprehensive guide for researchers working on the synthesis of complex biaryl compounds, which are pivotal intermediates in pharmaceutical and materials science.

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling involving sterically hindered substrates like this compound is highly dependent on the catalyst system, base, and solvent. The following table summarizes representative conditions and yields for the coupling of various aryl halides with boronic acids, providing a basis for optimization.

Aryl Halide (Ar-X)Boronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295[1]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892[1]
2-Bromo-m-xylene2-Tolylboronic acidPalladacycle (0.1)-Cs₂CO₃ (2.0)1,4-Dioxane1002>99[2]
Methyl 2-bromobenzoate3-Acetylphenylboronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄ (2.0)Toluene10018~90 (representative)[3]
Ortho-substituted aryl halideSecondary alkylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3.0)Toluene11024High (unspecified)[4]

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for accelerating reaction times, particularly for less reactive coupling partners.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Degassed Water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)2 + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-R Ln transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert_atmosphere solvent Add Degassed Solvent inert_atmosphere->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Formation of 2-Methyl-3-(methoxycarbonyl)phenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, 2-methyl-3-(methoxycarbonyl)phenylmagnesium bromide, from its precursor, Methyl 3-bromo-2-methylbenzoate. The presence of both an ester functional group and steric hindrance from the ortho-methyl group presents unique challenges for this reaction, necessitating careful control of reaction conditions to ensure successful and chemoselective Grignard reagent formation. This protocol outlines standard and advanced methods for the synthesis, including considerations for magnesium activation and temperature control to minimize side reactions.

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from aryl halides containing sensitive functional groups, such as esters, requires a delicate balance of reactivity to prevent the reagent from reacting with the ester moiety of the starting material or another molecule of the Grignard reagent as it is formed. The substrate in focus, this compound, further complicates the reaction due to the steric hindrance imposed by the methyl group at the ortho position to the bromine atom. This steric impediment can hinder the insertion of magnesium and may require specific activation methods or reaction conditions to proceed efficiently.

Challenges and Considerations

Several key challenges must be addressed for the successful formation of the Grignard reagent from this compound:

  • Chemoselectivity : The primary challenge is to form the Grignard reagent at the carbon-bromine bond without it subsequently attacking the ester group of another molecule. Grignard reagents are highly nucleophilic and readily react with esters.[1]

  • Steric Hindrance : The ortho-methyl group can sterically shield the carbon-bromine bond, making the insertion of magnesium more difficult and potentially slowing down the reaction rate.

  • Reaction Initiation : The passivation of the magnesium surface by a layer of magnesium oxide can often lead to a significant induction period or complete failure of the reaction to initiate. This is particularly true for less reactive aryl halides.

  • Reaction Conditions : Temperature control is critical. Higher temperatures can increase the rate of Grignard formation but also the rate of undesired side reactions with the ester. Conversely, lower temperatures may favor chemoselectivity but can make initiation more challenging.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative reaction conditions based on analogous, structurally related compounds: Methyl 3-bromobenzoate (a less sterically hindered analog) and o-bromotoluene (an analog with similar steric hindrance but lacking the ester group). These tables are intended to provide a starting point for optimization.

Table 1: Reaction Conditions for Grignard Reagent Formation from Methyl 3-bromobenzoate [3]

ParameterValue
Starting Material Methyl 3-bromobenzoate
Magnesium (equiv.) 1.2 - 1.5
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Initiator Iodine (1 crystal)
Temperature Reflux (gentle)
Reaction Time 30 - 60 minutes after addition
Observations Disappearance of iodine color, gentle bubbling, formation of a cloudy grey-to-brown solution.[3]

Table 2: Reported Yield for Grignard Reagent from o-Bromotoluene

ParameterValue
Starting Material o-Bromotoluene
Reported Yield 86.65%

Note: This yield is for the Grignard reagent formation itself and serves as an indicator of the feasibility of the reaction with a sterically hindered substrate.

Table 3: Low-Temperature Grignard Formation with a Functionalized Aryl Bromide

ParameterValue
Starting Material Ethyl 6-bromobenzoate
Magnesium Type Rieke Magnesium (highly activated)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Observations Formation of the Grignard reagent was observed, but with the presence of byproducts, highlighting the sensitivity of the ester group even at low temperatures.

Experimental Protocols

Protocol 1: Standard Grignard Formation with Initiation

This protocol is adapted from the procedure for the less sterically hindered Methyl 3-bromobenzoate and is a good starting point for optimization.[3]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal

  • Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.

  • Magnesium Setup: Place magnesium turnings (1.2 - 1.5 equivalents) and a magnetic stir bar in the reaction flask.

  • Initiation: Add a single crystal of iodine to the flask.

  • Reagent Solution: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Reaction Start: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may be initiated by gentle warming with a heat gun until the brown color of the iodine disappears and bubbling is observed.[3]

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[3] The formation of a cloudy, grey-to-brown solution indicates the presence of the Grignard reagent.[3]

  • Use: The freshly prepared Grignard reagent should be used immediately in the subsequent reaction step.

Protocol 2: Low-Temperature Grignard Formation (for Enhanced Chemoselectivity)

This protocol is a conceptual adaptation based on findings for other ester-containing aryl bromides and aims to minimize side reactions by keeping the temperature low. This may require the use of a more reactive form of magnesium or a chemical activator.

Materials:

  • This compound

  • Magnesium turnings (or activated magnesium)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (as an activator)

  • Anhydrous work-up solutions

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Low-temperature thermometer

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone)

  • Inert gas line

Procedure:

  • Preparation: Ensure all glassware is scrupulously dried and the system is under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.5 equivalents) in the reaction flask. Add a small amount of anhydrous THF and a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle warming may be necessary to initiate the activation, which is indicated by bubbling.

  • Cooling: Cool the reaction flask to -10 °C to 0 °C using an appropriate cooling bath.

  • Reagent Solution: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Addition: Add the aryl bromide solution dropwise to the cooled, stirred suspension of activated magnesium. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by quenching an aliquot and analyzing by GC or TLC.

  • Use: The cold solution of the Grignard reagent should be used directly for the next step.

Mandatory Visualization

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation A Dry Glassware and Assemble under Inert Atmosphere B Add Magnesium Turnings and Initiator (e.g., Iodine) A->B Step 1 D Initiate Reaction (Gentle Heating if Necessary) B->D Step 2a (Add small portion of C) C Prepare Solution of Methyl 3-bromo-2-methylbenzoate in Anhydrous THF E Dropwise Addition of Aryl Bromide Solution at Reflux C->E Step 3 D->E Step 2b F Maintain Reflux for 30-60 min after Addition is Complete E->F Step 4 G Formation of 2-Methyl-3-(methoxycarbonyl)phenylmagnesium Bromide F->G Completion

Caption: Workflow for the standard formation of the Grignard reagent.

Logical_Relationship Key Considerations for Grignard Reagent Formation Substrate This compound Challenges Challenges Substrate->Challenges StericHindrance Ortho-Methyl Group (Steric Hindrance) Challenges->StericHindrance EsterGroup Ester Group (Chemoselectivity Issue) Challenges->EsterGroup Activation Magnesium Activation (Iodine, 1,2-Dibromoethane) StericHindrance->Activation addresses LowTemp Low Temperature Reaction Conditions EsterGroup->LowTemp addresses SlowAddition Slow Reagent Addition EsterGroup->SlowAddition addresses Solutions Potential Solutions Solutions->Activation Solutions->LowTemp Solutions->SlowAddition

Caption: Logical relationship between challenges and solutions.

References

Synthesis of Biaryl Compounds Using Methyl 3-bromo-2-methylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing methyl 3-bromo-2-methylbenzoate as a key starting material. The methodologies outlined herein are centered on robust and versatile palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Introduction

Biaryl scaffolds are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and scalable methods for the construction of the C-C bond connecting two aryl rings is therefore of paramount importance. This compound is a versatile building block that can be effectively employed in various cross-coupling strategies to generate a diverse range of biaryl and other substituted aromatic compounds. This document details protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Key Synthetic Applications

This compound serves as a valuable precursor for the synthesis of complex molecules, including proteolysis-targeting chimeras (PROTACs) and other biologically active compounds.[1][2][3] Its substitution pattern allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

Data Presentation: Cross-Coupling Reactions

The following tables summarize representative reaction conditions for the synthesis of biaryl and other coupled products starting from this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100--[4]
Phenylboronic acid derivativePd(PPh₃)₂Cl₂ (0.1)-K₂CO₃Rhamnolipids solution7524-[5]

Table 2: Sonogashira Coupling Conditions

AlkyneCatalyst (mol%)Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Various alkynes------41-81[2][3]

Table 3: Buchwald-Hartwig Amination Conditions

AmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Various secondary amines------21-87[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃, if required)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst and ligand (if separate).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition Complex A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OR)2 Base D Reductive Elimination Precursor C->D Isomerization D->A Ar-Ar' Product Biaryl Product D->Product ArX This compound ArX->B ArB Arylboronic Acid/Ester ArB->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine Monitor->Workup Upon Completion Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Biaryl Product Purify->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 1-10 mol%)

  • Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve this compound, the palladium catalyst, and the copper(I) salt in the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne and the base via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired alkynylated product.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, tBuXPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a glovebox or a Schlenk flask under inert atmosphere, add the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent, followed by the amine and this compound.

  • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C).

  • Stir the reaction until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biaryl and other substituted aromatic compounds. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer robust starting points for researchers in organic synthesis and drug discovery. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates.

References

Application Notes & Protocols: Functionalization of Methyl 3-bromo-2-methylbenzoate at the Bromine Position

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-bromo-2-methylbenzoate is a versatile synthetic intermediate of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. Its structure, featuring a bromine atom ortho to a methyl group and meta to a methyl ester, provides a key handle for a variety of cross-coupling reactions. The bromine atom can be readily displaced to introduce a wide range of functional groups, enabling the synthesis of complex molecular architectures. The ortho-methyl group can introduce steric influence that may affect reaction kinetics and selectivity, making tailored protocols essential for successful transformations.

These application notes provide detailed protocols for several key palladium-catalyzed cross-coupling reactions to functionalize this compound at the bromine position. The methodologies are designed to be a starting point for optimization by researchers and drug development professionals.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[1] The reaction generally exhibits high functional group tolerance and uses stable, less toxic boronic acid reagents.[3]

General Reaction Scheme:

Suzuki-Miyaura Reaction Scheme

Illustrative Reaction Data

The efficiency of Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.[2] The following table provides representative conditions and yields for the coupling of aryl bromides with various boronic acids, which can be adapted for this compound.

Boronic Acid/Ester Palladium Catalyst (mol%) Ligand (mol%) Base (equivalents) Solvent System Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001290-98
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90888-95
Thiophene-2-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)801685-92
Pyridine-3-boronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)t-BuOH1001880-90

Note: Yields are representative for typical aryl bromides and may require optimization for this compound due to potential steric hindrance from the ortho-methyl group.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[2]

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)[2]

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water to the flask.

  • Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_1 cluster_2 cluster_3 cluster_4 A Reactant Setup B Add: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base C Inert Atmosphere A->C D Add Solvent & Degas Mixture E Reaction D->E F Heat & Stir (e.g., 80-110°C) G Work-up F->G H Quench, Extract, Wash & Dry I Purification H->I J Column Chromatography K Final Product J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5] It is widely used for the synthesis of arylalkynes, which are valuable precursors in organic synthesis and components of functional materials.[6]

General Reaction Scheme:

Sonogashira Reaction Scheme

Illustrative Reaction Data

Successful Sonogashira coupling depends on the catalyst system and reaction conditions. Copper-free conditions have also been developed to avoid homo-coupling of the alkyne.[7]

Terminal Alkyne Palladium Catalyst (mol%) Copper(I) Salt (mol%) Base (equivalents) Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.5)THF65690-97
1-OctynePd(PPh₃)₄ (1.5)CuI (3)Diisopropylamine (2.0)Toluene801285-93
TrimethylsilylacetylenePd(OAc)₂ (2) / P(t-Bu)₃ (4)- (Copper-free)Cs₂CO₃ (2.0)Dioxane1001882-90
3-EthynylpyridinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)DMF70888-95

Note: Yields are representative and may require optimization. The choice of amine base and solvent can significantly impact reaction efficiency.[8]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9] This transformation is a cornerstone of modern synthetic chemistry, enabling the facile preparation of aryl amines, which are prevalent in pharmaceuticals and agrochemicals.[9][10]

General Reaction Scheme:

Buchwald-Hartwig Reaction Scheme

Illustrative Reaction Data

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination, especially with sterically hindered substrates.[11]

Amine Palladium Pre-catalyst (mol%) Ligand (mol%) Base (equivalents) Solvent Temp (°C) Time (h) Yield (%)
AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene1001685-95
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1102088-96
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801282-91
n-ButylaminePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃ (2.0)t-BuOH1002480-90

Note: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. Ligand choice is crucial to prevent side reactions like reductive dehalogenation.[11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (1.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene, anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Magnetic stirrer and heating mantle

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add NaOt-Bu to a flame-dried Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and BINAP in anhydrous toluene. Add this catalyst solution to the Schlenk flask.

  • Add this compound, followed by the amine, to the reaction flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Catalytic_Cycles Simplified Catalytic Cycles for Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig s1 Pd(0)Lu2082 s2 Ar-Pd(II)-Br s1->s2 Oxidative Addition (Ar-Br) s3 Ar-Pd(II)-Ar' s2->s3 Transmetalation (Ar'-B(OR)u2082) s3->s1 Reductive Elimination (Ar-Ar') so1 Pd(0)Lu2082 so2 Ar-Pd(II)-Br so1->so2 Oxidative Addition (Ar-Br) so3 Ar-Pd(II)-Cu2261CR so2->so3 Transmetalation (Cu-Cu2261CR) so3->so1 Reductive Elimination (Ar-Cu2261CR) b1 Pd(0)Lu2082 b2 Ar-Pd(II)-Br b1->b2 Oxidative Addition (Ar-Br) b3 Ar-Pd(II)-NRu2082 b2->b3 Amine Binding & Deprotonation b3->b1 Reductive Elimination (Ar-NRu2082)

Caption: Simplified catalytic cycles for key cross-coupling reactions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle them under an inert atmosphere.

  • Concentrated acids and strong bases are corrosive and should be handled with extreme care.

  • Anhydrous solvents are flammable; keep them away from ignition sources.

References

Application Note: High-Yield Synthesis of 3-Bromo-2-methylbenzoic Acid via Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the hydrolysis of methyl 3-bromo-2-methylbenzoate to synthesize 3-bromo-2-methylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds.[1] The described method employs lithium hydroxide in a tetrahydrofuran and water solvent system, consistently affording high yields of the desired product. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction

3-Bromo-2-methylbenzoic acid is a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring both a carboxylic acid and a bromine atom, allows for diverse functionalization, making it an important precursor for the synthesis of complex molecular architectures.[1] The hydrolysis of its methyl ester, this compound, is a fundamental and efficient method for its preparation. This application note outlines a robust and reproducible protocol for this conversion, detailing the experimental procedure, required materials, and expected outcomes.

Reaction Scheme

Experimental Protocol

A detailed methodology for the hydrolysis of this compound is provided below.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Lithium hydroxide (LiOH)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric acid (HCl)2N solutionCommercially Available
Deionized Water
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Filtration apparatus
pH meter or pH paper
Rotary evaporator
Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (35.0 g, 152.79 mmol), lithium hydroxide (10.9 g, 453.79 mmol), tetrahydrofuran (300 mL), and deionized water (50 mL).[2]

  • Reaction Conditions: Stir the mixture at 60 °C for 16 hours.[2]

  • Solvent Removal: After the reaction is complete, concentrate the mixture under vacuum to remove the tetrahydrofuran.[2]

  • Workup: Dilute the residue with deionized water (80 mL).[2]

  • Acidification: Acidify the aqueous mixture to a pH of 4 using a 2N HCl solution. This will cause the product to precipitate.[2]

  • Isolation: Collect the precipitated solid by filtration.[2]

  • Washing: Wash the collected solid with deionized water to remove any remaining salts.[2]

  • Drying: Dry the solid under vacuum to afford the final product, 3-bromo-2-methylbenzoic acid.[2]

Data Presentation

The following table summarizes the quantitative data from a representative experiment.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound229.0735.0152.79
Lithium Hydroxide23.9510.9453.79
ProductMolar Mass ( g/mol )Yield (g)Yield (%)
3-bromo-2-methylbenzoic acid215.043091

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the hydrolysis process.

Hydrolysis_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - LiOH - THF/H2O Start->Reaction_Setup Heating Stir at 60°C for 16 hours Reaction_Setup->Heating Concentration Concentrate under vacuum Heating->Concentration Dilution Dilute with Water Concentration->Dilution Acidification Acidify to pH 4 with 2N HCl Dilution->Acidification Filtration Filter Precipitate Acidification->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying End 3-bromo-2-methylbenzoic acid (91% Yield) Drying->End

Caption: Workflow for the hydrolysis of this compound.

Conclusion

The protocol described in this application note provides an efficient and high-yielding method for the synthesis of 3-bromo-2-methylbenzoic acid from its methyl ester. The straightforward procedure and simple workup make it a practical and scalable method for use in research and development settings. The 91% yield of high-purity product underscores the effectiveness of this hydrolysis protocol.[2]

References

Application Notes: Synthesis of Phenanthridinone Derivatives from Methyl 3-bromo-2-methylbenzoate for PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a proposed synthetic route for the preparation of phenanthridinone-based heterocyclic compounds starting from methyl 3-bromo-2-methylbenzoate. The synthesized compounds are analogs of known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them valuable targets for cancer therapy research.[1][2][3]

Introduction

Phenanthridinones are a class of heterocyclic compounds that form the core structure of several biologically active molecules.[4][5] Notably, the 6(5H)-phenanthridinone scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][3] PARP1 and PARP2 are crucial for the repair of DNA single-strand breaks (SSBs).[3] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This principle is known as synthetic lethality.[2]

This document outlines a two-step synthesis to produce a phenanthridinone derivative from this compound, a readily available starting material. The key transformation is a palladium-catalyzed intramolecular C-H arylation.[4]

Proposed Synthetic Pathway

The proposed synthesis involves two main steps: (1) amidation of this compound with an appropriate aniline to form the N-aryl-2-bromobenzamide intermediate, followed by (2) a palladium-catalyzed intramolecular C-H activation and cyclization to yield the final phenanthridinone product.

Synthetic Workflow cluster_reagents1 cluster_reagents2 start This compound intermediate N-(4-methoxyphenyl)-3-bromo-2-methylbenzamide start->intermediate Step 1: Amidation product Phenanthridinone Derivative intermediate->product Step 2: Intramolecular C-H Arylation reagent1 4-Methoxyaniline, NaOtBu reagent2 Pd(OAc)2, P(o-tol)3, K2CO3

Caption: Proposed two-step synthesis of a phenanthridinone derivative.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed synthetic protocol. Yields are estimated based on analogous reactions reported in the literature.

Table 1: Amidation of this compound

ParameterValue
Reactants This compound, 4-Methoxyaniline
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 110 °C
Reaction Time 12 - 24 hours
Stoichiometry (Ester:Amine:Base) 1 : 1.2 : 1.5
Estimated Yield 70 - 85%

Table 2: Palladium-Catalyzed Intramolecular C-H Arylation

ParameterValue
Reactant N-(4-methoxyphenyl)-3-bromo-2-methylbenzamide
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃)
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylacetamide (DMA)
Temperature 120 °C
Reaction Time 24 - 48 hours
Catalyst Loading 5 mol%
Estimated Yield 60 - 75%

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)-3-bromo-2-methylbenzamide

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-methoxyaniline (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene via cannula to the flask to achieve a 0.5 M concentration of the limiting reagent.

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)-3-bromo-2-methylbenzamide.

Step 2: Synthesis of the Phenanthridinone Derivative

  • To an oven-dried Schlenk tube, add N-(4-methoxyphenyl)-3-bromo-2-methylbenzamide (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.10 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration.

  • Seal the tube and heat the reaction mixture to 120 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 24-48 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final phenanthridinone product.

Mechanism of Action and Signaling Pathway

Phenanthridinone-based PARP inhibitors act as competitive inhibitors of the NAD+ binding site on PARP enzymes.[3] This inhibition prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting DNA repair proteins to sites of single-strand breaks. The accumulation of unrepaired SSBs leads to the formation of double-strand breaks during DNA replication, ultimately resulting in cell death, particularly in cancer cells with compromised homologous recombination repair pathways.[2]

PARP_Inhibition_Pathway dna_damage DNA Single-Strand Break (SSB) parp PARP Enzyme dna_damage->parp activates replication DNA Replication dna_damage->replication unrepaired par Poly(ADP-ribose) (PAR) Synthesis parp->par catalyzes nad NAD+ nad->parp repair_proteins DNA Repair Proteins (e.g., XRCC1) par->repair_proteins recruits ssb_repair SSB Repair repair_proteins->ssb_repair mediates dsb Double-Strand Break (DSB) replication->dsb leads to apoptosis Apoptosis dsb->apoptosis triggers inhibitor Phenanthridinone Inhibitor inhibitor->parp inhibits

Caption: Mechanism of PARP inhibition by phenanthridinone derivatives.

Proposed Catalytic Cycle

The key cyclization step is proposed to proceed through a palladium-catalyzed C-H activation mechanism.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Aryl-Pd(II)-Br Complex pd0->pd_complex Oxidative Addition palladacycle Palladacycle Intermediate pd_complex->palladacycle C-H Activation (Concerted Metalation- Deprotonation) product_complex Product-Pd(II) Complex palladacycle->product_complex Reductive Elimination hbr - HBr product_complex->pd0 product Phenanthridinone reactant N-Aryl-2-bromobenzamide base Base (e.g., K2CO3)

Caption: Proposed catalytic cycle for the intramolecular C-H arylation.

References

Troubleshooting & Optimization

Purification of "Methyl 3-bromo-2-methylbenzoate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 3-bromo-2-methylbenzoate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor separation of the product from impurities (co-elution) The polarity of the eluent (mobile phase) is not optimal.If the spots on the TLC plate are too close together, adjust the solvent system. For this compound, a common eluent is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate.[1] A gradient elution, for instance from 100% hexane to 90:10 hexane:ethyl acetate, can be effective.
The column is overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. A general rule is to use a mass of silica gel that is 30-100 times the mass of the crude sample.
Improperly packed column (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to an uneven flow of the mobile phase and poor separation.
Product is not eluting from the column (stuck at the origin) The eluent is not polar enough to move the compound.Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If the compound still does not move, a more polar solvent system like dichloromethane/methanol might be necessary, though this is less common for this particular compound.
The compound may have degraded on the silica gel.While less common for this ester, some compounds can be sensitive to the acidic nature of silica gel. You can test the stability of your compound by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a different stationary phase like neutral alumina.
Product elutes too quickly (high Rf value) The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane percentage in a hexane/ethyl acetate mixture).
Streaking or tailing of the product band on the column and TLC The sample was not dissolved in the minimum amount of solvent before loading.Dissolve the crude product in the smallest possible volume of the initial mobile phase or a solvent of similar or slightly lower polarity. Using a highly polar solvent to dissolve the sample can lead to band broadening and poor separation.[2]
The crude sample is acidic or basic, leading to strong interactions with the silica gel.While this compound is neutral, impurities from the synthesis (e.g., unreacted 3-bromo-2-methylbenzoic acid) can cause streaking. A pre-purification work-up, such as washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution), can remove acidic impurities.
No compound is detected in the collected fractions The compound may be colorless and you have not yet reached the elution point.Continue collecting fractions and monitoring them by TLC. Use a UV lamp to visualize the spots if the compound is UV active.
The fractions are too dilute to be detected by TLC.Try concentrating a few of the fractions you expect to contain your product and then re-spot them on a TLC plate.[3]
The compound may have eluted very quickly in the solvent front.Check the very first fractions collected. This can happen if the initial eluent was too polar.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A mixture of hexane and ethyl acetate is a commonly used and effective solvent system for the purification of this compound and related compounds.[1][4] A good starting point is a low polarity mixture, such as 95:5 hexane:ethyl acetate. You can then optimize the ratio based on the separation observed on a TLC plate. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

Q2: How do I choose the right stationary phase?

A2: Silica gel is the most common and generally suitable stationary phase for the purification of this compound. It is a polar adsorbent that works well for separating compounds of moderate polarity. If your compound is found to be unstable on silica gel, neutral alumina can be considered as an alternative.

Q3: What are some potential impurities I should be trying to separate?

A3: Potential impurities can include unreacted starting materials such as 3-bromo-2-methylbenzoic acid, or byproducts from the synthesis. For example, if the synthesis involves the bromination of methyl 2-methylbenzoate, you might have isomers or di-brominated products. If the methyl ester was formed from the carboxylic acid, unreacted acid could be present.

Q4: How can I visualize the spots on my TLC plate if the compound is colorless?

A4: this compound contains an aromatic ring and should be UV active. You can visualize the spots on a TLC plate containing a fluorescent indicator (e.g., F254) using a UV lamp at 254 nm. The compound will appear as a dark spot against a green fluorescent background. Alternatively, staining with potassium permanganate or iodine can be used.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the plate under a UV lamp to determine the Rf values of the components.

    • Adjust the solvent system to achieve good separation, with the target compound having an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.[4]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Eluent) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep sample_prep Sample Preparation (Dissolve in Min. Solvent) column_prep->sample_prep loading Sample Loading sample_prep->loading elution Elution & Fraction Collection loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis fraction_analysis->elution Continue combine Combine Pure Fractions fraction_analysis->combine Pure evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation (Co-elution) check_tlc Review TLC Data (Rf values close?) start->check_tlc check_loading Check Sample Load (Overloaded?) start->check_loading check_packing Inspect Column (Channels/Cracks?) start->check_packing optimize_eluent Optimize Eluent (Adjust Polarity) check_tlc->optimize_eluent Yes reduce_load Reduce Sample Load check_loading->reduce_load Yes repack_column Repack Column check_packing->repack_column Yes success Improved Separation optimize_eluent->success reduce_load->success repack_column->success

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of "Methyl 3-bromo-2-methylbenzoate" via recrystallization. This document offers a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions to facilitate a successful purification process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for developing an effective recrystallization protocol.

PropertyValueSource
CAS Number 99548-54-6N/A
Molecular Formula C₉H₉BrO₂N/A
Molecular Weight 229.07 g/mol N/A
Appearance White to light yellow powder or lump[1][2]
Melting Point 29 °CN/A
Purity >98.0% (GC)[1][2]
Solubility Soluble in chloroform.N/A

Note: Due to the low melting point, this compound may exist as a supercooled liquid or a low-melting solid at room temperature.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound to a high degree of purity by removing impurities.

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

Part 1: Solvent Screening

Due to the limited specific solubility data for this compound, a preliminary solvent screening is essential to identify a suitable solvent or solvent system.

  • Place approximately 50 mg of the crude material into several small test tubes.

  • To each test tube, add a different solvent (e.g., methanol, ethanol, hexane, ethyl acetate) dropwise at room temperature, while stirring, to assess solubility.

    • An ideal single solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • If a suitable single solvent is not found, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble at room temperature, e.g., ethyl acetate or ethanol). Then, add a "poor" solvent (one in which it is poorly soluble, e.g., hexane or water) dropwise until turbidity (cloudiness) persists.

  • Gently warm the test tubes that show promise to ensure complete dissolution.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The best solvent or solvent system will yield a good quantity of well-formed crystals upon cooling.

Part 2: Recrystallization

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a magnetic stir bar to the flask.

  • Based on the solvent screening, add the chosen solvent (or the "good" solvent of a mixed pair) portion-wise to the flask.

  • Gently heat the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the initial precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Continue to draw air through the funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.

  • Once dry, determine the mass and melting point of the purified product to assess the success of the recrystallization.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

// Oiling Out Solutions oiling_out_sol1 [label="Re-heat the solution and add more solvent.", shape=box]; oiling_out_sol2 [label="Cool the solution more slowly.", shape=box]; oiling_out_sol3 [label="Change to a lower boiling point solvent or a different solvent system.", shape=box]; oiling_out -> oiling_out_sol1 [label="Solution is too concentrated"]; oiling_out -> oiling_out_sol2 [label="Cooling is too rapid"]; oiling_out -> oiling_out_sol3 [label="Melting point is below the boiling point of the solvent"];

// No Crystals Form Solutions no_crystals_sol1 [label="Scratch the inside of the flask with a glass rod.", shape=box]; no_crystals_sol2 [label="Add a seed crystal of the pure compound.", shape=box]; no_crystals_sol3 [label="Boil off some of the solvent to increase concentration and re-cool.", shape=box]; no_crystals_sol4 [label="Cool the solution in a colder bath (e.g., dry ice/acetone).", shape=box]; no_crystals -> no_crystals_sol1 [label="Supersaturated solution needs a nucleation site"]; no_crystals -> no_crystals_sol2 [label="Induce crystallization with a template"]; no_crystals -> no_crystals_sol3 [label="Too much solvent was used"]; no_crystals -> no_crystals_sol4 [label="Further decrease solubility"];

// Low Yield Solutions low_yield_sol1 [label="Ensure the minimum amount of hot solvent was used.", shape=box]; low_yield_sol2 [label="Cool the filtrate for a longer period or to a lower temperature.", shape=box]; low_yield_sol3 [label="Concentrate the mother liquor and cool to obtain a second crop of crystals.", shape=box]; low_yield_sol4 [label="Ensure crystals are not being dissolved during the washing step by using ice-cold solvent.", shape=box]; low_yield -> low_yield_sol1 [label="Too much compound remains in the mother liquor"]; low_yield -> low_yield_sol2 [label="Incomplete crystallization"]; low_yield -> low_yield_sol3 [label="Recover dissolved product"]; low_yield -> low_yield_sol4 [label="Product loss during washing"]; } dot

Caption: Troubleshooting decision tree for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: My compound is an oil at room temperature. Can I still use recrystallization?

A1: Yes, recrystallization can still be an effective purification method for compounds that are oils or low-melting solids at room temperature. The key is to find a solvent or solvent system in which the compound has significantly lower solubility at reduced temperatures (e.g., in an ice bath or even a dry ice/acetone bath). The goal is to induce crystallization below the compound's melting point.

Q2: What causes "oiling out," and how can I prevent it with this specific compound?

A2: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than forming solid crystals. This is common for compounds with low melting points, like this compound, especially if the solution becomes saturated at a temperature above the compound's melting point. To prevent this:

  • Use more solvent: This will lower the saturation temperature of the solution.

  • Cool the solution very slowly: This allows more time for crystal nucleation to occur at a temperature below the melting point.

  • Choose a lower-boiling point solvent: This ensures that the solution is heated to a temperature below the compound's melting point.

  • Use a mixed-solvent system: This can often help to induce crystallization at a lower temperature.

Q3: I don't have any pure "this compound" to use as a seed crystal. What can I do if my compound won't crystallize?

A3: If crystals do not form, you can try to induce crystallization by:

  • Scratching the inner surface of the flask with a glass stirring rod at the air-solvent interface. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Concentrating the solution. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cooling to a lower temperature. If an ice bath is not sufficient, a dry ice/acetone bath can be used to further decrease the solubility.

Q4: My final product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of an impure sample. The impurities disrupt the crystal lattice of the pure compound, causing it to melt over a wider and lower temperature range. If you observe a broad melting point, a second recrystallization may be necessary to achieve higher purity.

Q5: What is a good starting point for a mixed solvent system for this compound?

A5: Based on the polarity of this compound, a good starting point for a mixed solvent system would be a polar solvent in which it is soluble, paired with a non-polar solvent in which it is less soluble. Examples include:

  • Ethyl acetate / Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid.

  • Ethanol / Water: Dissolve the compound in hot ethanol and add water dropwise. Given the potential for oiling out, systems with lower boiling points like ethyl acetate/hexane might be preferable to ethanol/water. Always perform a small-scale test first to determine the optimal solvent ratio.

References

Technical Support Center: Synthesis of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-bromo-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Fischer Esterification: This method involves the acid-catalyzed esterification of 3-bromo-2-methylbenzoic acid with methanol.[1][2] A strong acid catalyst, such as sulfuric acid, is typically used to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[3]

  • Bromination of Methyl 2-methylbenzoate: This route involves the electrophilic aromatic substitution of methyl 2-methylbenzoate with a brominating agent. The ester group is a deactivating, meta-directing group, which can lead to the desired 3-bromo isomer.[4]

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: The primary impurities depend on the synthetic route:

  • From Fischer Esterification:

    • Unreacted 3-bromo-2-methylbenzoic acid: Incomplete esterification can leave starting material in the crude product.

    • Excess Methanol: As methanol is often used in excess to drive the equilibrium, residual amounts may be present.

    • Water: Water is a byproduct of the esterification and can shift the equilibrium back to the reactants if not effectively removed.[3]

    • Side-products from the catalyst: Strong acid catalysts can sometimes promote side reactions, although this is less common for this specific substrate.

  • From Bromination of Methyl 2-methylbenzoate:

    • Unreacted Methyl 2-methylbenzoate: Incomplete bromination will result in the presence of the starting ester.

    • Isomeric Byproducts: Although the ester group directs meta, small amounts of ortho- and para-bromo isomers (e.g., Methyl 5-bromo-2-methylbenzoate) can be formed.

    • Poly-brominated products: Under harsh conditions, di- or tri-brominated products may form.

Q3: My crude product is an oil and will not solidify. What are the possible causes?

A3: A crude product that remains oily can be due to several factors:

  • High concentration of impurities: Significant amounts of unreacted starting materials or side-products can lower the melting point of the mixture, resulting in an oil.[5]

  • Presence of residual solvent: Solvents from the workup, if not thoroughly removed under vacuum, can prevent the product from solidifying.[5]

  • Formation of a complex mixture: If multiple side reactions have occurred, the resulting mixture of isomers and byproducts may not have a defined melting point and will appear as an oil.

Q4: Can I use an acid-base extraction to purify the crude this compound?

A4: An acid-base extraction can be useful, particularly for the Fischer esterification route. Washing the organic layer with a mild base solution (e.g., saturated aqueous sodium bicarbonate) will remove any unreacted 3-bromo-2-methylbenzoic acid by converting it to its water-soluble carboxylate salt.[6] However, it is crucial to use a mild base and avoid prolonged exposure to prevent the hydrolysis of the desired methyl ester product back to the carboxylic acid.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Reaction (Fischer Esterification) The Fischer esterification is an equilibrium reaction.[3] To drive the reaction towards the product, use a large excess of methanol.[3] Ensure the reaction is allowed to proceed for a sufficient amount of time; monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Presence of Water (Fischer Esterification) Water is a byproduct that can inhibit the forward reaction.[3] Use anhydrous methanol and ensure all glassware is thoroughly dried before use.[3]
Inefficient Bromination Ensure the appropriate brominating agent and catalyst are used. The reaction temperature should be carefully controlled to prevent side reactions.[9]
Product Loss During Workup Minimize the number of aqueous washes to prevent the loss of product due to its slight solubility in the aqueous phase. Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent.
Hydrolysis of the Ester During aqueous workup, especially with basic solutions, the methyl ester can be hydrolyzed back to the carboxylic acid.[7] Use a mild base like sodium bicarbonate for washes and keep the contact time to a minimum.
Issue 2: Product is Impure After Initial Purification
Possible CauseSuggested Solution
Co-elution of Impurities during Column Chromatography The chosen eluent system may not be optimal for separating the product from a specific impurity. Perform a thorough TLC analysis with different solvent systems to find an eluent that provides better separation. A gradient elution may be necessary.
Co-crystallization of Impurities If an impurity has a very similar structure to the product, it may co-crystallize. In this case, column chromatography is often a more effective purification method.[5]
Inappropriate Recrystallization Solvent The chosen solvent may not have a steep enough solubility curve for your product and impurities. The ideal solvent should dissolve the compound when hot but not when cold.[10] Test a range of solvents or solvent mixtures.
Cooling Rate Too Fast During Recrystallization Rapid cooling can trap impurities within the crystal lattice.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 3-bromo-2-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add 3-bromo-2-methylbenzoic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system. A mixture of hexanes and ethyl acetate (e.g., 95:5 to 90:10 v/v) is a good starting point. The desired product should have an Rf value of approximately 0.2-0.4.[10]

  • Column Packing: Prepare a slurry of silica gel in the eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[11]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[11]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[11]

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent (e.g., methanol, ethanol, or a mixture like hexanes/ethyl acetate)

Procedure:

  • Solvent Selection: In a test tube, find a solvent or solvent system that dissolves the crude product when hot but not when cold.[10]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[11]

  • Drying: Dry the purified crystals under vacuum.[11]

Data Presentation

Table 1: Summary of Purification Methods and Expected Purity

Purification MethodTypical Eluent/SolventExpected Purity (by GC)Notes
Column ChromatographyHexanes/Ethyl Acetate (9:1)>98%Effective for removing both polar and non-polar impurities.
RecrystallizationMethanol>99%Best for removing small amounts of impurities from a mostly pure solid.
Acid-Base Wash--A workup step to remove acidic impurities; not a standalone purification method for the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 3-bromo-2-methylbenzoic acid + Methanol esterification Fischer Esterification (H₂SO₄ catalyst, reflux) start->esterification rotovap Remove excess Methanol (Rotary Evaporator) esterification->rotovap extraction Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) rotovap->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying crude Crude Product drying->crude column Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization pure_product Pure Methyl 3-bromo-2-methylbenzoate column->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_yield Low Yield cluster_purity Impure Product start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn purification_method Purification Method Used? start->purification_method check_tlc Check TLC/GC of crude incomplete_rxn->check_tlc starting_material Significant Starting Material? check_tlc->starting_material yes_sm Yes starting_material->yes_sm   no_sm No starting_material->no_sm   increase_time Increase reaction time or use excess methanol yes_sm->increase_time workup_loss Product loss during workup? no_sm->workup_loss minimize_washes Minimize aqueous washes workup_loss->minimize_washes column Column Chromatography purification_method->column recrystallization Recrystallization purification_method->recrystallization wrong_eluent Co-elution? Optimize eluent via TLC column->wrong_eluent wrong_solvent Co-crystallization? Screen for new solvent recrystallization->wrong_solvent

Caption: Troubleshooting decision tree for low yield and impurity issues.

References

Technical Support Center: Synthesis of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-2-methylbenzoate. The following information addresses common side reactions and other issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Esterification of 3-bromo-2-methylbenzoic acid: This involves the reaction of 3-bromo-2-methylbenzoic acid with methanol, typically in the presence of an acid catalyst (Fischer esterification).

  • Electrophilic Bromination of methyl 2-methylbenzoate: This route involves the direct bromination of the aromatic ring of methyl 2-methylbenzoate using a suitable brominating agent and catalyst.

Q2: What are the most common side reactions when using the esterification route?

A2: The primary side reaction is an incomplete reaction due to the steric hindrance provided by the ortho-methyl group, which can make it difficult for the methanol to attack the carbonyl carbon. Under harsh acidic conditions, dehydration of the alcohol or ether formation can also occur, though this is less common with methanol.

Q3: What side products should I expect from the bromination of methyl 2-methylbenzoate?

A3: The bromination of methyl 2-methylbenzoate can lead to a mixture of products due to the competing directing effects of the substituents. The primary side reactions include:

  • Formation of isomeric products: The methyl group is an ortho,para-director, while the methyl ester group is a meta-director. This can result in the formation of other constitutional isomers such as Methyl 5-bromo-2-methylbenzoate.

  • Benzylic bromination: Reaction at the benzylic position of the methyl group can occur, especially under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), to yield Methyl 2-(bromomethyl)-3-bromobenzoate.[1]

  • Poly-bromination: Under forcing conditions or with an excess of the brominating agent, di-brominated products may be formed.

Q4: How can I minimize the formation of isomeric byproducts during bromination?

A4: To enhance the regioselectivity of the bromination, careful control of reaction conditions is crucial. This includes the choice of brominating agent, catalyst, solvent, and temperature. For instance, using a less reactive brominating agent or a bulkier catalyst may favor substitution at the less sterically hindered positions.

Q5: Is benzylic bromination a significant concern?

A5: Benzylic bromination can be a significant side reaction, particularly if the reaction is carried out under conditions that favor free radical mechanisms, such as exposure to UV light or the use of radical initiators like AIBN or benzoyl peroxide.[1] To avoid this, the reaction should be performed in the dark and in the absence of radical initiators.

Troubleshooting Guides

Route 1: Esterification of 3-bromo-2-methylbenzoic acid
Problem Possible Cause Recommended Solution
Low Yield of Ester Incomplete reaction due to steric hindrance from the ortho-methyl group.- Increase the reaction time.- Use a large excess of methanol to shift the equilibrium towards the product.- Consider using a more effective esterification method for sterically hindered acids, such as using thionyl chloride to form the acid chloride followed by reaction with methanol.
Loss of product during workup.- Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.- Minimize the number of washing steps or use saturated brine to reduce the solubility of the ester in the aqueous phase.
Presence of Unreacted Carboxylic Acid in Product Incomplete esterification.- Purify the crude product using column chromatography.- Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. Be cautious, as this can sometimes lead to hydrolysis of the ester if not done carefully.
Route 2: Bromination of Methyl 2-methylbenzoate
Problem Possible Cause Recommended Solution
Formation of Multiple Isomers Competing directing effects of the methyl (ortho,para-directing) and methyl ester (meta-directing) groups.- Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.- Analyze the product mixture using GC-MS or NMR to identify the different isomers and their ratios.- Purification by column chromatography may be necessary to isolate the desired 3-bromo isomer.
Presence of Benzylic Bromination Product Reaction conditions favoring a radical mechanism.- Conduct the reaction in the absence of light.- Avoid the use of radical initiators (e.g., AIBN, BPO).- Use an electrophilic bromination catalyst (e.g., FeBr₃) and a suitable brominating agent (e.g., Br₂).
Low Yield of Monobrominated Product Formation of di- or poly-brominated products.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly to the reaction mixture to maintain a low concentration.- Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed.
Deactivation of the aromatic ring by the ester group.- The ester group is deactivating, which can lead to slower reaction rates. Ensure sufficient reaction time and appropriate temperature.

Experimental Protocols

Protocol 1: Esterification of 3-bromo-2-methylbenzoic acid

This protocol is based on the general procedure for Fischer esterification.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Bromination of Methyl 2-methylbenzoate

This protocol is a general procedure for electrophilic aromatic bromination.

  • Reaction Setup: In a round-bottom flask protected from light, dissolve methyl 2-methylbenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (e.g., 0.1 eq).

  • Bromine Addition: Cool the mixture in an ice bath and slowly add a solution of bromine (1.0 eq) in the same solvent.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers and should be purified by column chromatography.

Visual Troubleshooting Guides

Troubleshooting Workflow for Esterification Route start Low Yield or Impure Product check_reaction Check for Incomplete Reaction start->check_reaction check_workup Review Workup Procedure start->check_workup incomplete Incomplete Reaction due to Steric Hindrance check_reaction->incomplete Yes unreacted_acid Unreacted Carboxylic Acid Present check_reaction->unreacted_acid Yes loss Product Loss During Extraction/Washing check_workup->loss Yes solution1 Increase reaction time / excess methanol Consider alternative esterification method incomplete->solution1 solution2 Optimize extraction solvent Use brine wash to reduce solubility loss->solution2 purification Purify via Column Chromatography Wash with mild base to remove acid unreacted_acid->purification

Troubleshooting workflow for the esterification of 3-bromo-2-methylbenzoic acid.

Troubleshooting Workflow for Bromination Route start Complex Product Mixture / Low Yield check_isomers Presence of Multiple Isomers? start->check_isomers check_benzylic Benzylic Bromination Detected? start->check_benzylic check_polybromo Evidence of Poly-bromination? start->check_polybromo isomers Competing Directing Effects check_isomers->isomers Yes benzylic Radical Reaction Pathway check_benzylic->benzylic Yes polybromo Excess Brominating Agent / Harsh Conditions check_polybromo->polybromo Yes solution1 Optimize reaction conditions (temp, solvent) Purify by column chromatography isomers->solution1 solution2 Exclude light and radical initiators Use electrophilic bromination conditions benzylic->solution2 solution3 Use stoichiometric amount of brominating agent Slow addition and monitor reaction closely polybromo->solution3

Troubleshooting workflow for the bromination of methyl 2-methylbenzoate.

References

Technical Support Center: Synthesis of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-bromo-2-methylbenzoate synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low overall yield of this compound.

Possible CauseRecommended Solution
Inefficient Bromination of 2-Methylbenzoic Acid: Formation of undesired isomers, such as 5-bromo-2-methylbenzoic acid, can significantly lower the yield of the desired 3-bromo isomer.[1]Optimize the bromination conditions. The use of concentrated sulfuric acid as a solvent can influence the isomer ratio.[1] Consider purification of the crude bromo-acid mixture by recrystallization to isolate the 3-bromo isomer before proceeding to the esterification step.[1]
Incomplete Diazotization (Sandmeyer Route): If starting from 3-amino-2-methylbenzoic acid, the diazotization reaction may be incomplete.Ensure the temperature is strictly maintained between 0–5 °C during the addition of sodium nitrite. Use a sufficient excess of acid to prevent side reactions like azo coupling.[2]
Side Reactions in Sandmeyer Reaction: The diazonium salt can undergo hydroxylation (replacement of the diazonium group with -OH) if not handled correctly.[2]Ensure the copper(I) bromide solution is active and added promptly to the cold diazonium salt solution.[2]
Loss of Product During Workup: 3-Bromo-2-methylbenzoic acid has some solubility in water, which can lead to losses during extraction.[2]When performing extractions of the carboxylic acid intermediate, ensure the aqueous layer is saturated with NaCl (a brine wash) to minimize product loss. Use cold solvents for washing the filtered product.[2]
Incomplete Esterification: The equilibrium of the Fischer esterification may not be driven sufficiently towards the product.Use a large excess of methanol or remove water as it is formed. Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄) is used and that the reaction is allowed to proceed for an adequate amount of time (reflux for several hours is common).[3][4]

Problem 2: The final product is impure, showing multiple spots on TLC or peaks in GC-MS.

Possible CauseRecommended Solution
Presence of Isomeric Esters: Contamination with Methyl 5-bromo-2-methylbenzoate is a common issue when the synthesis starts with the bromination of 2-methylbenzoic acid.Purify the intermediate 3-bromo-2-methylbenzoic acid by recrystallization before esterification.[1] Alternatively, the final ester product can be purified by column chromatography on silica gel.[5]
Unreacted Starting Material: The presence of unreacted 3-bromo-2-methylbenzoic acid.During the workup of the esterification, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove any unreacted carboxylic acid.[3][4]
Byproducts from Side Reactions: Depending on the route, other halogenated or hydroxylated species may be present.Purification by column chromatography is the most effective method for removing a variety of impurities.[5] Distillation under reduced pressure can also be used for purification.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common routes involve the initial synthesis of 3-bromo-2-methylbenzoic acid, followed by its esterification. The two primary methods for obtaining the intermediate acid are:

  • Direct bromination of 2-methylbenzoic acid: This involves treating 2-methylbenzoic acid with a brominating agent, often in the presence of a strong acid like sulfuric acid.[1] However, this can lead to a mixture of 3-bromo and 5-bromo isomers.

  • Sandmeyer reaction: This route starts with 3-amino-2-methylbenzoic acid, which is converted to a diazonium salt and then treated with a copper(I) bromide solution.[2][7] This method offers better regioselectivity.

Once 3-bromo-2-methylbenzoic acid is obtained, it is esterified to the final product, typically using methanol with an acid catalyst (Fischer esterification).[3][4]

Q2: How can I maximize the yield of the esterification step?

A2: To maximize the yield of the Fischer esterification of 3-bromo-2-methylbenzoic acid, consider the following:

  • Use a large excess of methanol: This shifts the reaction equilibrium towards the product side.

  • Use an effective acid catalyst: Concentrated sulfuric acid or thionyl chloride are commonly used.[3][4][5]

  • Ensure sufficient reaction time and temperature: Refluxing the reaction mixture for several hours is often necessary to drive the reaction to completion.[4][5]

  • Remove water: If practical for your setup, removing the water byproduct will also shift the equilibrium towards the ester.

An alternative high-yielding method is to react 3-bromo-2-methylbenzoic acid with iodomethane in the presence of a base like sodium bicarbonate in a solvent like DMF.[6]

Q3: What is the best way to purify the final product, this compound?

A3: The optimal purification method depends on the nature of the impurities.

  • For removing unreacted carboxylic acid: A simple wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) during the workup is effective.[3][4]

  • For removing isomeric impurities or other byproducts: Column chromatography on silica gel is a reliable method.[5] A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

  • For a relatively pure product that needs further refinement: Distillation under reduced pressure can be an effective technique.[3][6]

Q4: My bromination of 2-methylbenzoic acid gives a mixture of isomers. How can I improve the regioselectivity for the 3-bromo position?

A4: The directing effects of the methyl and carboxylic acid groups on the aromatic ring make the formation of a mixture of isomers likely. The reaction conditions, particularly the solvent and catalyst, can influence the ratio of products. While achieving perfect selectivity can be challenging, separating the isomers after the reaction is a practical approach. Recrystallization of the resulting bromo-acid mixture from a suitable solvent like ethanol can enrich the desired 3-bromo-2-methylbenzoic acid.[1] For syntheses where regioselectivity is critical, using the Sandmeyer reaction starting from 3-amino-2-methylbenzoic acid is a better alternative.[2][7]

Data Presentation

Table 1: Summary of Reaction Conditions for Esterification of 3-Bromo-2-methylbenzoic Acid

ReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethanolThionyl Chloride-70351 (for a similar substrate)[5]
IodomethaneSodium BicarbonateDMF602100[6]
MethanolConc. H₂SO₄-70Overnight96[3]
MethanolConc. H₂SO₄-Reflux1085 (for 3-bromobenzoic acid)[4]

Experimental Protocols

Protocol 1: Esterification of 3-Bromo-2-methylbenzoic Acid via Fischer Esterification [3]

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in methanol (approximately 10-15 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approximately 70°C) and stir for several hours (e.g., overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Neutralization: Dilute the residue with an organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted starting material. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure if necessary.

Protocol 2: Synthesis of 3-Bromo-2-methylbenzoic Acid via the Sandmeyer Reaction (General Procedure) [2][7]

Caution: Diazonium salts can be explosive when dry. Handle with care and do not isolate.

  • Diazotization:

    • Dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr).

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight excess, e.g., 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir for an additional 15-30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50°C) for about 30 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-bromo-2-methylbenzoic acid by recrystallization.

Visualizations

Synthesis_Pathway Synthetic Routes to this compound A 2-Methylbenzoic Acid C 3-Bromo-2-methylbenzoic Acid A->C Bromination (e.g., Br2, H2SO4) F 5-Bromo Isomer (Side Product) A->F Side Reaction B 3-Amino-2-methylbenzoic Acid E Aryl Diazonium Salt B->E Diazotization (NaNO2, HBr, 0-5°C) D This compound C->D Esterification (MeOH, H+) E->C Sandmeyer Reaction (CuBr)

Caption: Key synthetic pathways to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of Final Product check_step Which step has low yield? start->check_step bromination Bromination check_step->bromination Bromination sandmeyer Sandmeyer check_step->sandmeyer Sandmeyer esterification Esterification check_step->esterification Esterification issue_isomer Isomer formation? (Check NMR/GC of crude acid) bromination->issue_isomer issue_diaz Diazotization incomplete? (Check temp control) sandmeyer->issue_diaz issue_ester Esterification incomplete? (Check TLC) esterification->issue_ester sol_isomer Purify acid by recrystallization issue_isomer->sol_isomer Yes sol_diaz Maintain temp < 5°C Use excess acid issue_diaz->sol_diaz Yes sol_ester Use excess MeOH Increase reaction time/temp issue_ester->sol_ester Yes

Caption: A logical workflow for troubleshooting low yield issues.

References

Troubleshooting failed Grignard reaction with "Methyl 3-bromo-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the Grignard reaction, with a specific focus on troubleshooting failed reactions involving "Methyl 3-bromo-2-methylbenzoate".

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound failed to initiate. What are the likely causes and how can I fix it?

Failure to initiate is a common issue, particularly with sterically hindered aryl halides like this compound. The primary culprits are typically an inactive magnesium surface and the presence of moisture.[1]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents such as THF or diethyl ether must be anhydrous.[2]

  • Activate the Magnesium: The passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings must be disrupted to expose a fresh, reactive surface.[2] Several activation methods can be employed.

  • Check Reagent Purity: Ensure the this compound is pure and dry.

Q2: What are the most effective methods for activating magnesium turnings for a difficult Grignard reaction?

Several methods can be used to activate magnesium. The choice of method can significantly impact the initiation of the reaction.

Activation Methods Comparison:

Activation MethodDescriptionAdvantagesDisadvantages
Mechanical Crushing Grinding the magnesium turnings with a glass rod in the reaction flask.Simple and effective for exposing fresh metal surfaces.Can be difficult to perform effectively in a sealed apparatus.
Iodine Activation Adding a small crystal of iodine to the magnesium.The disappearance of the purple iodine color is a visual indicator of activation.[2]Excess iodine can sometimes inhibit the reaction.
1,2-Dibromoethane (DBE) Adding a few drops of DBE to the magnesium suspension.The formation of ethylene gas bubbles provides a clear indication of activation.Introduces another reagent into the reaction mixture.
Chemical Activation Using reagents like diisobutylaluminum hydride (DIBAH) to clean the magnesium surface.Can be very effective for particularly stubborn reactions.[3]Requires handling of additional pyrophoric or reactive reagents.
Dry Stirring Stirring the magnesium turnings under an inert atmosphere for several hours before adding the solvent.A very effective method for mechanical abrasion of the oxide layer.[4]Time-consuming.
Q3: I'm observing a significant amount of a high-boiling point byproduct. What is it likely to be, and how can I minimize its formation?

A common byproduct in Grignard reactions is the homocoupled product formed via a Wurtz-type reaction. In this case, it would be the biphenyl derivative formed from two molecules of the Grignard reagent reacting with the starting aryl bromide.[5]

Minimizing Wurtz Coupling:

  • Slow Addition: Add the solution of this compound to the magnesium suspension dropwise. This maintains a low concentration of the aryl bromide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[6]

  • Temperature Control: Maintain a moderate reaction temperature. The formation of the Grignard reagent is exothermic, and excessive heat can favor the Wurtz coupling side reaction.[7]

  • Solvent Choice: The choice of solvent can influence the rate of side reactions. For some substrates, diethyl ether may be preferable to THF to minimize coupling.[6]

Q4: The reaction initiated, but the yield of the desired product is very low. What are other potential side reactions or issues?

Low yields can result from several factors beyond initiation failure and Wurtz coupling. The steric hindrance from the ortho-methyl group in this compound makes the Grignard reagent less reactive and can promote side reactions.

Potential Issues and Solutions:

IssueDescriptionMitigation Strategy
Steric Hindrance The methyl group at the ortho position can sterically hinder the approach of the Grignard reagent to the electrophile.Use a less sterically hindered electrophile if possible. Consider alternative organometallic reagents that may be less sensitive to steric effects.
Enolization If the electrophile is a ketone with alpha-hydrogens, the sterically hindered Grignard reagent may act as a base, deprotonating the ketone to form an enolate.[1]Use an electrophile without alpha-hydrogens if possible. Perform the reaction at a lower temperature.
Reaction with the Ester Group The Grignard reagent can potentially react with the methyl ester of the starting material or another Grignard molecule.This is less likely to be the primary reaction pathway but can contribute to a complex mixture of products. Slow addition and temperature control are key.
Quenching Traces of moisture or other protic impurities in the electrophile solution can quench the Grignard reagent.Ensure all reagents and solvents are scrupulously dry.

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent from this compound

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Glassware Preparation: Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the purple color of the iodine disappears. Allow the flask to cool.[2]

  • Reaction Setup: Add a small amount of anhydrous solvent to cover the magnesium. Dissolve the this compound in the remaining anhydrous solvent and place this solution in the dropping funnel.

  • Initiation: Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension. The reaction should initiate, indicated by gentle bubbling, a slight warming, and the appearance of a cloudy, grayish suspension.

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed Grignard Reaction start Reaction Failed check_initiation Did the reaction initiate? (Bubbling, heat, turbidity) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No low_yield Low Yield check_initiation->low_yield Yes, but... check_anhydrous Are conditions strictly anhydrous? (Glassware, solvent) no_initiation->check_anhydrous activate_mg Is the magnesium activated? check_anhydrous->activate_mg Yes dry_glassware Flame-dry glassware, use anhydrous solvent check_anhydrous->dry_glassware No reagent_quality Is the aryl bromide pure and dry? activate_mg->reagent_quality Yes use_activator Activate Mg: - Iodine crystal - 1,2-dibromoethane - Mechanical crushing activate_mg->use_activator No purify_reagent Purify/dry aryl bromide reagent_quality->purify_reagent No check_wurtz High MW byproduct observed? (e.g., by GC-MS) low_yield->check_wurtz wurtz_coupling Wurtz Coupling Likely check_wurtz->wurtz_coupling Yes other_issues Other potential issues check_wurtz->other_issues No slow_addition Slow dropwise addition of aryl bromide wurtz_coupling->slow_addition control_temp Maintain moderate reaction temperature wurtz_coupling->control_temp steric_hindrance Steric Hindrance other_issues->steric_hindrance enolization Enolization of Electrophile other_issues->enolization

Caption: Troubleshooting workflow for a failed Grignard reaction.

Side_Reactions Potential Side Reactions grignard Ar-MgBr (Grignard Reagent) desired_product Desired Product grignard->desired_product Nucleophilic Attack wurtz_product Wurtz Coupling Product (Ar-Ar) grignard->wurtz_product Wurtz Coupling enolization_product Enolate + Recovered Ketone grignard->enolization_product Acts as a Base aryl_bromide Ar-Br (Aryl Bromide) aryl_bromide->wurtz_product electrophile Electrophile (e.g., Ketone) electrophile->desired_product electrophile->enolization_product

References

Technical Support Center: Optimizing Suzuki Coupling for Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-2-methylbenzoate . Due to the steric hindrance from the ortho-methyl group and the presence of an ester functionality, this substrate can present unique challenges. This resource offers detailed protocols and solutions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?

A1: Low yields with this substrate are often attributed to its steric hindrance, which can impede key steps in the catalytic cycle.[1] The primary areas to troubleshoot are:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate oxidative addition and reductive elimination.[1][2]

  • Base Selection: The choice of base is critical. Weak bases may not be sufficient to activate the boronic acid/ester for transmetalation. Moderately strong bases like K₃PO₄ and Cs₂CO₃ are often effective. For highly hindered systems, a stronger base such as K-tert-butoxide (t-BuOK) might be required.[1][2]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Increasing the temperature can help overcome the activation energy barriers associated with sterically demanding substrates.[3]

  • Reagent Quality: Ensure the purity and integrity of your reagents. The palladium catalyst, phosphine ligands (which can oxidize), boronic acid/ester, and solvent must be of high quality and appropriately stored.[4]

Q2: I am seeing a significant amount of protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids or under harsh basic conditions.[4][5] To mitigate this:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like KF or K₃PO₄.[3]

  • Anhydrous Conditions: Water can be a proton source for this side reaction.[4] Employing anhydrous solvents and bases can be beneficial.

  • Use Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester (Bpin), can reduce the rate of protodeboronation.[4][6]

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize this side reaction.[4]

Q3: Besides my desired product, I am observing the formation of a homocoupled product from my boronic acid. What causes this and how can it be prevented?

A3: Homocoupling of the boronic acid reagent to form a symmetrical biaryl is a common side reaction.[5] This can be influenced by:

  • Catalyst System: The choice of palladium source and ligand can affect the prevalence of homocoupling.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. A slight excess (e.g., 1.1-1.5 equivalents) is typically recommended.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.[3]If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.[6] Rigorously degas all solvents and reagents to prevent catalyst oxidation.[4]
Inefficient Oxidative Addition: The steric hindrance of the ortho-methyl group on this compound is impeding the oxidative addition step.[1]Employ bulky, electron-rich ligands such as SPhos, XPhos, RuPhos, or specialized ligands like BI-DIME and AntPhos.[1][7] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species.
Poor Transmetalation: The boronic acid is not being efficiently transferred to the palladium center.Use a stronger base (e.g., K₃PO₄, Cs₂CO₃, or t-BuOK) to promote the formation of the more nucleophilic boronate species.[1][2] Ensure the base is finely powdered and consider adding a small amount of water if using phosphate or carbonate bases to improve solubility.[1]
Formation of Side Products Dehalogenation of Starting Material: The bromo group is replaced by a hydrogen atom.This can occur if a hydride source is present. Ensure solvents are pure and consider the choice of base, as some can facilitate this side reaction.[6]
Ester Hydrolysis: The methyl ester of the product or starting material is hydrolyzed to the corresponding carboxylic acid.If using strongly basic aqueous conditions, consider switching to anhydrous conditions with a base like K₃PO₄ or using a milder base like KF.[8]
Reaction Mixture Turns Black Immediately Catalyst Decomposition: Rapid formation of palladium black can indicate catalyst decomposition and loss of activity.[9]While a color change is expected, a rapid precipitation of black solid can be problematic. Ensure proper ligand-to-metal ratio and consider using a more stable catalyst system. Some catalyst systems, like those with dppf ligands, are known to turn black during a productive reaction.[9]

Experimental Protocols

The following are representative starting protocols for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acid coupling partners.

Protocol 1: General Conditions with a Buchwald Ligand

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave vial, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), Cs₂CO₃ (1.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 4:1 1,4-dioxane/water, 2.5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation

The following table summarizes representative conditions for the Suzuki coupling of sterically hindered aryl bromides, which can be used as a starting point for optimizing the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295[10]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892[10]
Pd₂(dba)₃ (1)R-Phos (1)K₃PO₄·H₂O (3)THFRT12-2485-95[11]
Pd-NHC (0.05)-t-BuOK (2.0)Dioxane806>99[2]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Ar-Br pd_complex1 trans-R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation (R²-B(OR)₃⁻) pd_complex1->transmetalation pd_complex2 trans-R¹-Pd(II)(R²)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product base_activation Base Activation R²B(OH)₂ + Base -> [R²B(OH)₃]⁻ base_activation->transmetalation Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Ligand, Solvent, Base) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions change_catalyst Change Catalyst System (Bulky Ligand/NHC) optimize_conditions->change_catalyst No Improvement success Improved Yield optimize_conditions->success Improvement change_base Change Base (K₃PO₄, Cs₂CO₃, t-BuOK) change_catalyst->change_base change_solvent_temp Change Solvent & Temperature (Dioxane, Toluene, Higher Temp) change_base->change_solvent_temp check_side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) change_solvent_temp->check_side_reactions check_side_reactions->success Side Reactions Minimized

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

"Methyl 3-bromo-2-methylbenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Methyl 3-bromo-2-methylbenzoate, along with troubleshooting guides to address common experimental challenges.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. The following table summarizes the recommended conditions based on available safety data sheets and product information.[1][2][3]

ParameterRecommended ConditionNotes
Temperature Room temperature or Refrigerated (0-10°C)Storing at room temperature is generally acceptable for short periods.[1] For long-term storage, refrigeration is recommended to minimize potential degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)The compound can be sensitive to air. An inert atmosphere helps prevent oxidation.
Light Protect from lightStore in an amber vial or in a dark, light-proof container to prevent photodecomposition.
Moisture Keep container tightly sealedThe compound may be sensitive to moisture. A dry storage environment is essential.
Ventilation Store in a well-ventilated areaThis is a general safety precaution for handling chemicals.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsAvoid contact with these substances to prevent vigorous and potentially hazardous reactions.[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the use of this compound in experimental settings.

Question: My reaction yield is consistently lower than expected. What could be the cause?

Answer: Low reaction yields can stem from several factors related to the stability and handling of this compound:

  • Reagent Degradation: Improper storage may have led to the degradation of the starting material. Ensure that the compound has been stored according to the recommended conditions (see table above). If the compound is old or has been stored improperly, consider using a fresh batch.

  • Presence of Moisture: Trace amounts of water in your reaction can hydrolyze the ester functionality, leading to the formation of 3-bromo-2-methylbenzoic acid and reducing the yield of your desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incompatible Reagents: The use of strong bases or acids in your reaction setup, if not intended as part of the reaction mechanism, can degrade the starting material. Similarly, strong oxidizing or reducing agents are incompatible.[1]

  • Reaction Temperature: Exposing the compound to excessive heat for prolonged periods can lead to decomposition. Monitor your reaction temperature closely.

Question: I am observing an unexpected side product in my reaction. How can I identify and prevent it?

Answer: The formation of side products is often linked to the reactivity of the starting material under specific reaction conditions.

  • Hydrolysis: As mentioned previously, the most common side product is likely 3-bromo-2-methylbenzoic acid, resulting from the hydrolysis of the methyl ester. This can be confirmed by techniques such as NMR or LC-MS. To prevent this, ensure your reaction is carried out under anhydrous conditions.

  • Debromination: In the presence of certain catalysts (e.g., some palladium catalysts) and hydrogen sources, reductive debromination can occur, leading to the formation of methyl 2-methylbenzoate. If this is suspected, consider altering your catalytic system or reaction conditions.

  • Reaction with Nucleophiles: If your reaction mixture contains strong nucleophiles, they may react at the ester carbonyl group.

Question: The appearance of my this compound has changed (e.g., color change, clumping). Is it still usable?

Answer: A change in the physical appearance of the compound can indicate degradation or contamination.

  • Color Change: A significant color change may suggest the formation of impurities due to oxidation or other degradation pathways.

  • Clumping: This could indicate the absorption of moisture.

It is highly recommended to assess the purity of the material using an appropriate analytical technique (e.g., NMR, GC-MS, or HPLC) before use if you observe any changes in its appearance. If the purity is compromised, it is best to use a fresh supply to ensure the reliability of your experimental results.

Experimental Protocols

General Protocol for Assessing Stability in a Reaction Solvent:

This protocol outlines a general method to determine the stability of this compound in a specific solvent under your experimental conditions.

  • Preparation of Standard Solution: Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • Incubation: Aliquot the solution into several vials. Keep one vial as a time-zero reference. Incubate the other vials under the desired experimental conditions (e.g., specific temperature, exposure to light).

  • Time-Point Analysis: At regular intervals, take one vial and analyze the sample using a suitable analytical method (e.g., HPLC with a UV detector).

  • Data Analysis: Compare the peak area of this compound at each time point to the time-zero sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks would suggest the formation of degradation products.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield Observed check_storage Verify Storage Conditions of Starting Material start->check_storage improper_storage Improper Storage: Degradation Suspected check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes use_fresh Action: Use a Fresh Batch of Reagent improper_storage->use_fresh check_reaction_conditions Review Reaction Conditions proper_storage->check_reaction_conditions anhydrous_conditions Were Anhydrous Conditions Maintained? check_reaction_conditions->anhydrous_conditions hydrolysis Potential Issue: Hydrolysis of Ester anhydrous_conditions->hydrolysis No incompatible_reagents Were Incompatible Reagents Used? anhydrous_conditions->incompatible_reagents Yes dry_glassware Action: Thoroughly Dry Glassware & Use Anhydrous Solvents hydrolysis->dry_glassware degradation_by_reagents Potential Issue: Degradation by Strong Acids/Bases/Oxidizing/Reducing Agents incompatible_reagents->degradation_by_reagents Yes temperature_check Was the Reaction Temperature Too High? incompatible_reagents->temperature_check No modify_reagents Action: Modify Reagent Choice or Reaction Sequence degradation_by_reagents->modify_reagents decomposition Potential Issue: Thermal Decomposition temperature_check->decomposition Yes further_investigation Further Investigation Required temperature_check->further_investigation No optimize_temp Action: Optimize Reaction Temperature decomposition->optimize_temp

References

Technical Support Center: Reactions of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during reactions involving Methyl 3-bromo-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing significant byproduct formation. What are the most common side products?

When using this compound in Suzuki-Miyaura coupling reactions, several byproducts can arise. The most frequently observed are:

  • Debrominated Product (Methyl 2-methylbenzoate): This occurs when the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.

  • Homocoupling of the Boronic Acid/Ester: The organoboron reagent couples with itself to form a symmetrical biaryl. This is a common side reaction in Suzuki couplings.[1][2]

  • Hydrolyzed Starting Material (3-bromo-2-methylbenzoic acid): The methyl ester group is susceptible to hydrolysis under the basic conditions often required for the Suzuki-Miyaura reaction.[3][4][5]

The formation of these byproducts is often influenced by the reaction conditions, including the base, solvent, temperature, and catalyst system used.[1][6]

Q2: My Buchwald-Hartwig amination is giving a low yield of the desired product. What are the likely side reactions?

In a Buchwald-Hartwig amination, the primary competing side reaction is often hydrodehalogenation, which leads to the formation of Methyl 2-methylbenzoate. This byproduct arises from the premature reductive elimination from a palladium-hydride intermediate. Additionally, as with other base-mediated reactions, hydrolysis of the ester to 3-bromo-2-methylbenzoic acid can occur if water is present. The choice of base and solvent is critical in minimizing these unwanted pathways.[7]

Q3: I'm not performing a coupling reaction, but I'm seeing a new brominated species in my reaction mixture. What could it be?

If your reaction conditions involve a radical initiator (like AIBN) or light, and a bromine source (like N-Bromosuccinimide, NBS), you may be observing side-chain bromination.[8] The methyl group on the benzene ring can be brominated to form Methyl 3-bromo-2-(bromomethyl)benzoate .[9][10][11] This can be an undesired byproduct if the goal is to modify another part of the molecule. In some cases, this species can undergo further reactions, such as lactonization under specific conditions.[12]

Troubleshooting Guides

Issue 1: High Levels of Debrominated Byproduct (Methyl 2-methylbenzoate)

This is a common issue in cross-coupling reactions. The mechanism often involves the generation of a palladium hydride species which can then participate in a competing catalytic cycle leading to hydrodehalogenation.

Troubleshooting Steps:

FactorPotential Cause of Increased DebrominationRecommended Solution
Base Use of bases like alkoxides in protic solvents can generate palladium hydrides.Switch to a non-protic, anhydrous solvent system. Consider using weaker, non-coordinating bases like Cs₂CO₃ or K₃PO₄.[1][7]
Solvent Presence of water or alcohol can act as a proton source.Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]
Ligand The choice of phosphine ligand can influence the relative rates of productive coupling versus side reactions.Screen different ligands. Electron-rich and sterically hindered ligands can sometimes suppress hydrodehalogenation.
Temperature Higher temperatures can sometimes favor side reactions.Attempt the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.
Issue 2: Formation of Hydrolyzed Byproduct (3-bromo-2-methylbenzoic acid)

Ester hydrolysis (saponification) is a frequent side reaction when using bases like NaOH, KOH, or LiOH, especially in the presence of water.[3][4][5]

Troubleshooting Steps:

FactorPotential Cause of Increased HydrolysisRecommended Solution
Base Strong hydroxide bases readily hydrolyze esters.[4]Use non-nucleophilic inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] If ester-sensitive groups are present, fluoride sources like KF might be used.[13]
Water Content The presence of water is necessary for hydrolysis.Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures.
Reaction Time Prolonged reaction times increase the likelihood of hydrolysis.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization may be required for specific substrates.

  • Reagent Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2-3 eq.).[1]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an appropriate ligand.[1]

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, Dioxane, or THF), often with a small amount of water to aid in the dissolution of the base, though this can increase hydrolysis risk.[1]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Troubleshooting_Workflow start Reaction Complete Analyze Crude Product (LCMS, NMR) check_purity Is Desired Product the Major Component? start->check_purity identify_byproduct Identify Major Byproduct(s) check_purity->identify_byproduct No success Purify Product check_purity->success Yes debromination Debromination Observed (Methyl 2-methylbenzoate) identify_byproduct->debromination Mass = 150.18 hydrolysis Hydrolysis Observed (3-bromo-2-methylbenzoic acid) identify_byproduct->hydrolysis Mass = 215.04 homocoupling Homocoupling Observed identify_byproduct->homocoupling Varies other Other Byproduct identify_byproduct->other Other solve_debromination Troubleshoot Debromination: - Use anhydrous conditions - Change base (e.g., to K3PO4) - Screen ligands debromination->solve_debromination solve_hydrolysis Troubleshoot Hydrolysis: - Use non-hydroxide base (e.g., K2CO3) - Ensure anhydrous conditions - Reduce reaction time hydrolysis->solve_hydrolysis solve_homocoupling Troubleshoot Homocoupling: - Adjust stoichiometry - Lower temperature - Change catalyst/ligand homocoupling->solve_homocoupling end Reaction Optimized solve_debromination->end solve_hydrolysis->end solve_homocoupling->end success->end

Caption: Troubleshooting workflow for common byproduct formation.

Reaction_Pathways cluster_main Desired Suzuki Coupling Pathway cluster_side Common Side Reaction Pathways A This compound + Ar-B(OH)2 C Oxidative Addition A->C G Hydrolysis (+ H2O, Base) A->G B Pd(0) Catalyst B->C D Transmetalation C->D I Debromination (Proton Source) C->I E Reductive Elimination D->E E->B F Desired Product (Biaryl) E->F H Hydrolyzed Acid G->H J Debrominated Product I->J

Caption: Desired reaction pathway vs. common side reactions.

References

Technical Support Center: Monitoring "Methyl 3-bromo-2-methylbenzoate" Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving "Methyl 3-bromo-2-methylbenzoate" using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: My spots are streaking or elongated on the TLC plate. What should I do?

A: Streaking is a common issue that can be resolved by addressing the following potential causes:

  • Sample Overload: The most frequent cause is applying too much sample to the plate.[1][2][3] Prepare a more dilute solution of your reaction mixture and spot it again. A concentration of around 1% is often a good starting point.[3]

  • Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking.[1][3]

    • For acidic compounds, consider adding a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase.[1]

    • For basic compounds, adding a small amount of triethylamine (0.1–2.0%) or a mixture of ammonia in methanol/dichloromethane can help.[1]

  • Inappropriate Solvent System: The polarity of your solvent system might not be suitable for your compounds.[2] Experiment with different solvent systems to achieve better separation.

2. Q: I don't see any spots on my TLC plate after development. What went wrong?

A: The absence of spots can be due to several factors:

  • Insufficient Concentration: Your sample may be too dilute.[1][2] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application.[1][2]

  • Non-UV Active Compounds: this compound and its potential products are aromatic and should be UV active.[4][5] However, if you are expecting other non-UV active products, you will need to use a chemical stain for visualization.[1][6]

  • Sample Volatility: The compounds may have evaporated from the plate. This is less likely for the named compound but can be a factor for more volatile substances.[1]

  • Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the solvent covers the spots, they will dissolve into the solvent reservoir instead of migrating up the plate.[2][7]

3. Q: The spots for my starting material and product are too close together (similar Rf values). How can I improve the separation?

A: Poor separation is a common challenge that can be addressed by:

  • Changing the Solvent System: This is the most effective way to improve separation.[8] Experiment with different solvent polarities. If your spots are near the solvent front, your eluent is too polar; decrease the proportion of the polar solvent.[1] If the spots are near the baseline, the eluent is not polar enough; increase the proportion of the polar solvent.[1]

  • Using a Co-spot: A "co-spot" involves spotting your starting material and the reaction mixture in the same lane. If the reaction is complete, you should see a single spot. If the reaction is ongoing, you may see two separated spots or an elongated spot if the separation is not ideal.[8]

  • Trying a Different Stationary Phase: In some cases, changing from silica gel to a reverse-phase plate (like C18) can provide the necessary selectivity.[1]

4. Q: My TLC plate looks like a smear, especially when using high-boiling point solvents like DMF or DMSO. How can I fix this?

A: High-boiling point solvents can interfere with the TLC development. To resolve this, after spotting your plate, place it under a high vacuum for a few minutes to remove the residual solvent before placing it in the developing chamber.[8]

5. Q: How do I know if my compound is decomposing on the silica gel plate?

A: Some compounds are unstable on the acidic surface of silica gel.[8] To check for decomposition, you can perform a two-dimensional (2D) TLC:

  • Spot your sample in one corner of a square TLC plate.

  • Develop the plate in one direction.

  • Dry the plate and then turn it 90 degrees.

  • Develop the plate again in the second direction using the same solvent system.[8][9] If your compound is stable, the spots will appear along the diagonal. If it is decomposing, new spots will appear off the diagonal.[8][9]

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the standard procedure for monitoring the progress of a chemical reaction, such as one involving this compound.

1. Preparation of the TLC Plate:

  • Gently draw a light pencil line about 1 cm from the bottom of a TLC plate. This will be your origin line.

  • Mark small, evenly spaced ticks on this line where you will spot your samples.

2. Spotting the Plate:

  • Prepare dilute solutions (e.g., ~1% in a volatile solvent like ethyl acetate or dichloromethane) of your starting material and your reaction mixture.[3]

  • Using a capillary tube, carefully spot a small amount of each solution onto the designated ticks on the origin line. The spots should be small and concentrated, ideally 1-2 mm in diameter.[7]

  • It is good practice to have at least three lanes: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane with both the starting material and reaction mixture spotted on top of each other (Co).

3. Developing the Plate:

  • Pour a small amount of your chosen solvent system (mobile phase) into a developing chamber, ensuring the solvent level is below the origin line on your TLC plate.[2][7]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.

  • Carefully place the spotted TLC plate into the chamber and close it.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization:

  • Allow the plate to dry completely.

  • Visualize the spots. Since this compound is an aromatic compound, the primary method of visualization is UV light.[4][5]

    • UV Light: Place the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[5][10] Circle the spots with a pencil as they will disappear when the light is removed.[10]

    • Staining: If spots are not visible under UV light or for confirmation, a chemical stain can be used. For aromatic compounds, iodine vapor is a common choice.[4][10] Other general stains like potassium permanganate or p-anisaldehyde can also be effective.[7][11]

5. Interpretation:

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Monitor the disappearance of the starting material spot and the appearance of the product spot(s) in the reaction mixture lane over time. The reaction is complete when the starting material spot is no longer visible.

Data Presentation

Table 1: Example Rf Values for a Hypothetical Reaction

CompoundSolvent System (e.g., 4:1 Hexane:Ethyl Acetate)Rf Value
This compound (Starting Material)4:1 Hexane:EtOAc0.65
Product A (Hypothetical)4:1 Hexane:EtOAc0.40
Byproduct B (Hypothetical)4:1 Hexane:EtOAc0.25

Note: Rf values are dependent on the specific TLC plate, solvent system, temperature, and other experimental conditions.[7]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_sample 2. Prepare Dilute Samples (Starting Material & Reaction Mixture) prep_plate->prep_sample spot_plate 3. Spot Samples on Origin Line prep_sample->spot_plate prep_chamber 4. Prepare Developing Chamber (Add Solvent) develop 5. Develop Plate in Chamber spot_plate->develop spot_plate->develop prep_chamber->develop dry 6. Dry Plate & Mark Solvent Front develop->dry visualize 7. Visualize Spots (UV Light and/or Stain) dry->visualize dry->visualize interpret 8. Analyze Results (Calculate Rf, Assess Reaction Progress) visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

Troubleshooting_Logic start Problem with TLC Result streaking Spots are Streaking start->streaking no_spots No Spots Visible start->no_spots poor_sep Poor Separation (Similar Rf) start->poor_sep sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Acid/Base to Eluent streaking->sol_streaking2 sol_streaking3 Change Solvent System streaking->sol_streaking3 sol_no_spots1 Concentrate Sample / Re-spot no_spots->sol_no_spots1 sol_no_spots2 Use a Chemical Stain no_spots->sol_no_spots2 sol_no_spots3 Check Solvent Level in Chamber no_spots->sol_no_spots3 sol_poor_sep1 Change Solvent System Polarity poor_sep->sol_poor_sep1 sol_poor_sep2 Use a Co-spot poor_sep->sol_poor_sep2 sol_poor_sep3 Try a Different Stationary Phase poor_sep->sol_poor_sep3

References

Technical Support Center: Methyl 3-bromo-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-bromo-2-methylbenzoate".

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Fischer Esterification: This is a direct esterification of 3-bromo-2-methylbenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[1][2]

  • Electrophilic Bromination: This involves the bromination of methyl 2-methylbenzoate using a brominating agent such as N-bromosuccinimide (NBS).[3]

Q2: What is a standard work-up procedure for the Fischer esterification of 3-bromo-2-methylbenzoic acid?

A2: A typical work-up involves cooling the reaction mixture, removing excess methanol under reduced pressure, and then dissolving the residue in an organic solvent like dichloromethane or ethyl acetate.[1][4] The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[1][4] After drying over an anhydrous salt such as magnesium sulfate or sodium sulfate, the solvent is evaporated to yield the crude product, which may require further purification.[1][4]

Q3: How can I purify the crude this compound?

A3: The most common purification method is silica gel column chromatography.[3][5] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[3][5] Recrystallization is also a viable method for purification.[6]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Incomplete Reaction (Esterification) Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or adding more acid catalyst. Ensure the methanol is in sufficient excess.[1]
Incomplete Reaction (Bromination) Check the activity of the brominating agent and initiator. Ensure the reaction is protected from light if using a radical initiator like AIBN.
Product Loss During Work-up Minimize the number of aqueous washes to prevent the loss of product, which may have some water solubility. Ensure the pH of the aqueous layer is basic during bicarbonate washing to prevent hydrolysis of the ester.
Substrate Purity Ensure the starting material, 3-bromo-2-methylbenzoic acid or methyl 2-methylbenzoate, is of high purity. Impurities can interfere with the reaction.

Problem 2: The isolated product is an oil and does not solidify.

Possible Cause Suggested Solution
Presence of Residual Solvent Ensure the crude product is thoroughly dried under high vacuum to remove any remaining organic solvent from the work-up.[7]
Presence of Impurities Oily products are often the result of impurities. Purify a small sample by column chromatography to isolate the pure product, which should be a solid.[7] The presence of unreacted starting material or side-products can lower the melting point.

Problem 3: The presence of multiple spots on the TLC plate of the purified product.

Possible Cause Suggested Solution
Inadequate Purification Optimize the column chromatography conditions. This can include adjusting the polarity of the eluent system or using a different stationary phase.[7]
Product Degradation The product may be sensitive to prolonged exposure to silica gel. Minimize the time the product spends on the column. Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive.
Isomeric Impurities (Bromination) In bromination reactions, isomeric products can be formed.[8] Careful column chromatography is necessary to separate these isomers. Consider alternative bromination conditions to improve regioselectivity.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Bromo-2-methylbenzoic Acid
  • Dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops).[4]

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 10 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.[1][4]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Hydrolysis of this compound
  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[5]

  • Add an excess of lithium hydroxide (LiOH) (e.g., 3.0 eq).[5]

  • Stir the mixture at 60°C for 16 hours or until the reaction is complete as monitored by TLC.[5]

  • Cool the reaction mixture and concentrate under vacuum to remove the THF.

  • Dilute the residue with water and acidify to a pH of 4 with 2N HCl.[5]

  • Collect the precipitated solid (3-bromo-2-methylbenzoic acid) by filtration.

  • Wash the solid with water and dry under vacuum.[5]

Data Summary

Reaction Type Starting Material Reagents Yield Reference
Esterification3-Bromobenzoic acidMethanol, H₂SO₄85%[4]
HydrolysisThis compoundLiOH, THF/H₂O91%[5]
Bromination3-nitrobenzoic acidNBS, H₂SO₄~95% (acid)[9]
Esterification3-nitro-5-bromobenzoic acidMethanol, Thionyl chloride86.46%[9]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Material: 3-Bromo-2-methylbenzoic Acid reaction Fischer Esterification (Reflux) start->reaction reagents Reagents: Methanol, H2SO4 (cat.) reagents->reaction quench Quench & Neutralize (NaHCO3 wash) reaction->quench extract Extraction (e.g., CH2Cl2) quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Methyl 3-bromo-2-methylbenzoate chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product? check_reaction Is the reaction complete? (Check TLC) start->check_reaction No oily_product Product is an oil? start->oily_product Yes incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Was there product loss during work-up? check_reaction->workup_issue Yes yes_loss Minimize washes Check pH workup_issue->yes_loss Yes purity_issue Is the starting material pure? workup_issue->purity_issue No impure_sm Purify starting material purity_issue->impure_sm No residual_solvent Residual solvent present? oily_product->residual_solvent Yes dry_vacuum Dry under high vacuum residual_solvent->dry_vacuum Yes impurities Impurities present? residual_solvent->impurities No column Purify by column chromatography impurities->column Yes

Caption: Troubleshooting decision tree for common issues in the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with Methyl 3-bromo-2-methylbenzoate. Due to the steric hindrance from the ortho-methyl group and the electronic nature of the ester, careful selection of the catalytic system is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the steric hindrance imposed by the methyl group at the ortho position to the bromine atom. This steric bulk can impede the oxidative addition of the palladium catalyst to the aryl bromide and subsequent steps in the catalytic cycle, often leading to lower yields and slower reaction rates.

Q2: Which type of palladium catalyst is most effective for this substrate?

A2: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands can stabilize the palladium center and facilitate the challenging oxidative addition step. Popular choices include biarylphosphine ligands such as SPhos, XPhos, and RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.

Q3: What is the recommended starting point for catalyst loading?

A3: A typical starting point for palladium catalyst loading is 1-2 mol%. However, for challenging substrates, it may be necessary to increase the loading to up to 5 mol%. It is always advisable to screen different catalyst loadings to find the optimal balance between reaction efficiency and cost.

Q4: Can I use a Pd(II) precatalyst, or is a Pd(0) source necessary?

A4: Both Pd(II) precatalysts (e.g., Pd(OAc)₂) and Pd(0) sources (e.g., Pd₂(dba)₃) can be used.[2] Pd(II) sources require in-situ reduction to the active Pd(0) species, which is often achieved by the phosphine ligand or other components in the reaction mixture. For consistency and faster initiation, pre-formed Pd(0) catalysts or well-defined precatalysts are often preferred.

Q5: How do I choose the right base for my reaction?

A5: The choice of base is critical and depends on the specific cross-coupling reaction. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are common.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu, LiHMDS, or K₃PO₄ are typically employed. The base not only facilitates the catalytic cycle but can also influence side reactions, so screening different bases is often necessary.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure ligands are stored under an inert atmosphere to prevent oxidation. Consider using a more active, pre-formed catalyst.
Steric Hindrance Switch to a bulkier and more electron-rich ligand (e.g., XPhos, SPhos, RuPhos) to promote oxidative addition. Increase the reaction temperature.
Inappropriate Base Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The strength and solubility of the base can significantly impact the reaction outcome.
Poor Solvent Choice Ensure the solvent is anhydrous and degassed. Common solvents for cross-coupling include toluene, dioxane, and THF.[1] The choice of solvent can affect the solubility of reagents and the stability of the catalyst.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C. Sterically hindered substrates often require more thermal energy to react.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction.Thoroughly degas the solvent and reaction mixture. Use a Schlenk line or glovebox for reaction setup. Consider using a Pd(0) source to bypass the in-situ reduction step.[4]
Hydrodehalogenation (Replacement of Br with H) Competing reaction pathway, often promoted by certain bases or impurities.Change the base to a less coordinating one (e.g., from an alkoxide to a carbonate). Ensure the use of high-purity solvents and reagents. Selecting a suitable ligand can also suppress this side reaction.[1]
Protodeboronation (Suzuki) Cleavage of the C-B bond by a proton source.Use anhydrous conditions. If using a boronic acid, consider converting it to a more stable boronate ester (e.g., pinacol ester).

Data Presentation: Catalyst Systems for Analogous Cross-Coupling Reactions

The following tables provide starting points for reaction conditions based on successful cross-coupling of structurally similar ortho-substituted aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

Aryl Bromide Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Bromo-3-methylpyridinePd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901875-85[5]
Methyl 2-bromobenzoatePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012~95[3]
Unprotected ortho-bromoanilinesCataCXium A Pd G3 (10)-K₃PO₄ (2.0)2-MeTHF1001691[6]

Table 2: Heck Coupling of Aryl Bromides

Aryl Bromide Palladium Source (mol%) Ligand/Additive (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
4-BromoacetophenonePd(OAc)₂ (1)NHC precursor (2)K₂CO₃ (2.0)DMF/H₂O (1:1)804>95[7]
BromobenzenePd-complex 6 (2)-K₂CO₃ (2.0)DMF601292[8]

Table 3: Buchwald-Hartwig Amination of Aryl Bromides

Aryl Bromide Amine Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (1.4)Toluene1002498[1]
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)NaOtBu (1.4)Toluene10024>95[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add the anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][10]

Visualizations

experimental_workflow reagents Combine Aryl Halide, Boronic Acid/Ester, & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction monitoring Monitor Progress (TLC, GC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Quench, Extract monitoring->workup Complete purification Purify (Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic start Low/No Yield check_catalyst Check Catalyst Activity & Ligand Integrity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent Quality (Base, Solvent) start->check_reagents optimize_ligand Screen Bulky Ligands (XPhos, SPhos) check_catalyst->optimize_ligand optimize_temp Increase Temperature check_conditions->optimize_temp optimize_base Screen Bases (K3PO4, Cs2CO3) check_reagents->optimize_base success Improved Yield optimize_ligand->success optimize_temp->success optimize_base->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Methyl 3-bromo-2-methylbenzoate, a key intermediate in organic synthesis. We present a comparative overview of its spectroscopic properties, including ¹H NMR, and contrast it with alternative analytical techniques and related isomers. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols and data interpretation.

¹H NMR Analysis of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the methyl group on the benzene ring.

Predicted ¹H NMR Data

Due to discrepancies in available experimental data, a predicted ¹H NMR spectrum was generated to provide a reliable reference. The predicted chemical shifts are presented in Table 1.

ProtonsPredicted Chemical Shift (δ ppm)MultiplicityIntegration
H-47.55d1H
H-57.15t1H
H-67.65d1H
-OCH₃3.90s3H
Ar-CH₃2.50s3H

Table 1: Predicted ¹H NMR Data for this compound. Predictions were performed using online spectroscopic tools.

Comparison with Isomeric Compound

A comparison with the experimentally determined ¹H NMR data of the isomeric compound, Methyl 2-bromo-3-methylbenzoate, highlights the sensitivity of proton chemical shifts to the substituent positions on the aromatic ring.

CompoundAr-H (δ ppm)-OCH₃ (δ ppm)Ar-CH₃ (δ ppm)
This compound (Predicted)7.65 (d), 7.55 (d), 7.15 (t)3.90 (s)2.50 (s)
Methyl 2-bromo-3-methylbenzoate (Experimental)7.46 (dd), 7.34 (dd), 7.24 (t)3.93 (s)2.46 (s)

Table 2: Comparison of ¹H NMR Data for this compound and Methyl 2-bromo-3-methylbenzoate.

The distinct splitting patterns and chemical shifts of the aromatic protons allow for the unambiguous differentiation of these two isomers.

Alternative Analytical Techniques

To provide a comprehensive characterization, it is essential to employ a suite of analytical methods in addition to ¹H NMR. Below is a comparative summary of expected data from ¹³C NMR, IR spectroscopy, and mass spectrometry for this compound, based on data from the closely related compound, Methyl 3-bromobenzoate.

Analytical TechniqueExpected Observations for this compound
¹³C NMR Signals for the carbonyl carbon (~166 ppm), aromatic carbons (120-140 ppm), the methyl ester carbon (~52 ppm), and the aromatic methyl carbon (~20 ppm). The carbon attached to the bromine atom will show a characteristic shift.
IR Spectroscopy Strong C=O stretching vibration for the ester group (~1720 cm⁻¹). C-O stretching vibrations (~1250 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C stretching vibrations (~1450-1600 cm⁻¹). C-Br stretching in the fingerprint region.
Mass Spectrometry A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely show the loss of the -OCH₃ group and the -COOCH₃ group.

Table 3: Expected Data from Alternative Analytical Techniques for this compound. Data is extrapolated from known values for similar compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analytical results.

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter; filter if necessary.

Data Acquisition:

  • Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Acquire the spectrum at room temperature.

  • Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Sample Preparation:

  • Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

Data Acquisition:

  • Record the ¹³C NMR spectrum on the same spectrometer.

  • Use a proton-decoupled pulse sequence.

  • Typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Use electron ionization (EI) at 70 eV.

  • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Visualizing Molecular Structure and Proton Environments

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its analysis.

G This compound Structure cluster_0 This compound cluster_1 Proton Environments a H4 H-4 H5 H-5 H6 H-6 OCH3 -OCH3 ArCH3 Ar-CH3

Caption: Chemical structure and key proton environments of this compound.

G Analytical Workflow for Compound Characterization compound This compound nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr structure Structural Elucidation ir->structure ms->structure h1_nmr->structure c13_nmr->structure

Caption: Logical workflow for the comprehensive spectroscopic analysis of an organic compound.

Comparative Analysis of the 13C NMR Spectrum of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted 13C NMR spectrum of Methyl 3-bromo-2-methylbenzoate against its structural analogues, Methyl 3-bromobenzoate and Methyl 2-methylbenzoate. The comparison is supported by experimental data for the analogues and predicted values for the target compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for Methyl 3-bromobenzoate and Methyl 2-methylbenzoate, alongside the predicted chemical shifts for this compound. The predictions are based on the principle of substituent additivity, a common method for estimating chemical shifts in substituted aromatic rings.

Carbon AtomMethyl 3-bromobenzoate (Experimental, δ ppm)Methyl 2-methylbenzoate (Experimental, δ ppm)This compound (Predicted, δ ppm)
C=O165.5168.5~165-168
C1132.1130.9~131-133
C2132.4140.2~140-142
C3122.3131.7~123-125
C4135.7125.8~136-138
C5128.0132.1~129-131
C6129.8129.8~130-132
O-CH352.251.8~52
Ar-CH3-21.7~20-22

Experimental Protocols

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) is recommended as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Acquisition Parameters:

    • Use a standard pulse sequence for a proton-decoupled 13C NMR experiment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • The number of scans (NS) should be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

    • A relaxation delay (D1) of 1-2 seconds is commonly used for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift.

Visualization of Substituent Effects

The following diagram illustrates the expected electronic influence of the bromo and methyl substituents on the aromatic carbon chemical shifts in this compound.

Substituent_Effects cluster_benzoate This compound Ring cluster_substituents Substituents C1 C1 (~131-133 ppm) C2 C2 (~140-142 ppm) C3 C3 (~123-125 ppm) C4 C4 (~136-138 ppm) C5 C5 (~129-131 ppm) C6 C6 (~130-132 ppm) COOCH3 COOCH3 (Electron Withdrawing) COOCH3->C1 deshields COOCH3->C2 shields (ortho) COOCH3->C3 deshields (meta) COOCH3->C5 deshields (meta) COOCH3->C6 shields (ortho) Br Br (Electron Withdrawing, Inductive) Br->C2 deshields (ortho) Br->C3 shields (ipso) Br->C4 deshields (ortho) Br->C5 shields (meta) CH3 CH3 (Electron Donating) CH3->C1 shields (ortho) CH3->C2 deshields (ipso) CH3->C3 shields (ortho) CH3->C4 shields (meta) CH3->C6 shields (meta)

Caption: Substituent effects on the 13C NMR chemical shifts of the aromatic carbons.

Decoding the Fragmentation Fingerprint: A Comparative Analysis of Methyl 3-bromo-2-methylbenzoate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a critical step in their workflow. Mass spectrometry is an indispensable analytical technique that provides profound insights into the molecular weight and structural characteristics of molecules through the analysis of their fragmentation patterns. This guide presents a comparative examination of the anticipated mass spectrometry fragmentation pattern of Methyl 3-bromo-2-methylbenzoate against its structural isomers and related aromatic esters, supported by established fragmentation principles.

Predicted Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, influenced by the interplay of the bromo, methyl, and methyl ester functional groups on the aromatic ring. The presence of a bromine atom will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][2]

The primary fragmentation events anticipated for this compound are initiated by the ionization of the molecule, followed by cleavages at the most labile bonds. Aromatic esters are known to undergo characteristic fragmentation, including the loss of the alkoxy group and subsequent elimination of carbon monoxide.[3][4]

The logical workflow for predicting the fragmentation is as follows:

cluster_path1 Primary Fragmentation Pathway M This compound (Molecular Ion, M+•) m/z 228/230 F1 Loss of •OCH₃ [M - 31]+ M->F1 -•OCH₃ F3 Loss of •Br M->F3 -•Br F4 Loss of C₂H₃O₂• (ester group) M->F4 -•COOCH₃ F2 Loss of CO [M - 31 - 28]+ F1->F2 -CO

Caption: Predicted fragmentation workflow for this compound.

Comparative Fragmentation Data

To provide a comprehensive comparison, the predicted fragmentation pattern of this compound is presented alongside the known fragmentation data for its isomers, Methyl 2-bromobenzoate and Methyl 3-bromobenzoate. This comparison highlights the influence of substituent positions on the fragmentation process.

m/z (Predicted/Observed)Proposed Fragment IonThis compound (Predicted)Methyl 2-bromobenzoate (Observed)[5][6]Methyl 3-bromobenzoate (Observed)[7][8]
228/230 [C₉H₉BrO₂]⁺Molecular Ion (M⁺)--
213/215 [C₈H₆BrO]⁺[M - CH₃]⁺--
197/199 [C₈H₆BrO]⁺[M - OCH₃]⁺183/185183/185
169/171 [C₇H₆Br]⁺[M - COOCH₃]⁺155/157155/157
155 [C₈H₇O₂]⁺[M - Br]⁺--
118 [C₇H₆O]⁺[M - OCH₃ - Br]⁺--
90 [C₇H₆]⁺[M - COOCH₃ - Br]⁺--

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a typical experimental protocol for the analysis of aromatic esters like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[9]

  • Electron Energy: 70 eV.[9]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 450.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the analyte peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with library spectra or predicted fragmentation patterns for structural confirmation.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to proceed through several key steps, as illustrated below. The presence of the bromine atom provides a clear isotopic signature for fragments containing it.

References

A Comparative Guide to the Infrared Spectroscopy of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of organic compounds by identifying their constituent functional groups. This guide provides a detailed comparison of the IR spectral features of Methyl 3-bromo-2-methylbenzoate against related aromatic esters, supported by established spectroscopic data.

Analysis of Key Functional Groups

The structure of this compound contains several key functional groups, each with characteristic absorption frequencies in the infrared spectrum. These include the aromatic ring, the ester group, the methyl substituent, and the carbon-bromine bond.

  • Aromatic Ester Group: The most prominent features in the spectrum arise from the ester functional group. A very strong and sharp absorption band due to the carbonyl (C=O) stretch is expected between 1730-1715 cm⁻¹.[1][2] This range is characteristic of aromatic esters where conjugation with the benzene ring slightly lowers the frequency compared to saturated esters.[1][2][3] Additionally, two distinct, strong C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ region.[2][4][5]

  • Aromatic Ring: The presence of the benzene ring is confirmed by several absorptions. Weak C-H stretching bands typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[6][7] Medium-intensity C-C in-ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.[6] Furthermore, strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the ring.[6][7]

  • Aliphatic C-H Groups: The two methyl groups (one on the ring and one in the ester moiety) will produce C-H stretching absorptions in the 3000-2850 cm⁻¹ range and characteristic bending vibrations between 1470-1350 cm⁻¹.[7][8]

  • Carbon-Bromine Bond: The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 690-515 cm⁻¹.[9][10][11] This peak can sometimes be obscured by other absorptions in this complex region.

Comparative Spectral Data

To understand the influence of the bromo and methyl substituents, the expected IR absorptions for this compound are compared with the known absorptions of Methyl Benzoate.

Functional Group VibrationClassMethyl Benzoate (cm⁻¹)This compound (Expected, cm⁻¹)Notes
C-H StretchAromatic~3060~3100-3000Weak to medium intensity, characteristic of sp² C-H bonds.[6]
C-H StretchAliphatic (Methyl)~2950~3000-2850Medium intensity from the ester and ring methyl groups.[8]
C=O StretchAromatic Ester~1725~1730-1715Strong, sharp absorption. The exact position is influenced by conjugation and substituents.[1][4]
C-C StretchAromatic (in-ring)~1600, ~1450~1600-1450Two or more medium-intensity bands.[6]
C-H BendAliphatic (Methyl)~1440, ~1380~1470-1350Medium intensity bending and rocking vibrations.[7]
C-O StretchAromatic Ester~1280, ~1110~1300-1000Two strong, characteristic bands for the ester C-O linkages.[1][4][5]
C-H "oop" BendAromatic~710~900-675Strong bands whose positions are indicative of the 1,2,3-trisubstituted pattern.
C-Br StretchAlkyl HalideN/A~690-515Strong absorption in the low-frequency fingerprint region.[9][10]

Experimental Protocol: Acquiring an IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern and widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.[12][13][14]

Objective: To obtain a high-quality infrared spectrum of a solid sample, such as this compound.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a crystal (e.g., diamond or ZnSe)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Soft, non-abrasive wipes

Methodology:

  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and laser to stabilize as per the manufacturer's instructions.

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Use a soft wipe dampened with a volatile solvent like isopropanol to gently clean the crystal surface. Allow the solvent to evaporate completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.[15]

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.[12] The amount should be sufficient to completely cover the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures intimate contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[12][15]

  • Sample Scan: Acquire the infrared spectrum of the sample. The number of scans can be adjusted (e.g., 16 or 32 scans) to improve the signal-to-noise ratio. The instrument's software will ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final spectrum.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.

  • Cleaning: After the measurement is complete, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe as described in step 2.[12][15]

Visualizations

The following diagrams illustrate the logical relationships for the analysis of the target molecule.

Diagram 1: IR Analysis Workflow for this compound cluster_molecule This compound cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Mol C₉H₉BrO₂ Ester Aromatic Ester (C=O, C-O) Mol->Ester contains Aryl Aromatic Ring (C=C, C-H) Mol->Aryl contains Alkyl Methyl Groups (C-H) Mol->Alkyl contains Halide Bromo Group (C-Br) Mol->Halide contains R1 C=O Stretch ~1720 cm⁻¹ Ester->R1 R2 C-O Stretches 1300-1000 cm⁻¹ Ester->R2 R3 Aromatic C-H/C=C 3100-3000 & 1600-1450 cm⁻¹ Aryl->R3 R4 Aliphatic C-H 3000-2850 cm⁻¹ Alkyl->R4 R5 C-Br Stretch <700 cm⁻¹ Halide->R5

Caption: IR Analysis Workflow for this compound.

Diagram 2: Experimental Workflow using ATR-FTIR A 1. Clean ATR Crystal B 2. Record Background Spectrum A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Process & Analyze Data E->F G 7. Clean ATR Crystal F->G

Caption: Experimental Workflow using ATR-FTIR.

References

A Comparative Guide to Methyl 3-bromo-2-methylbenzoate and Methyl 4-bromo-2-methylbenzoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Building Blocks in Organic Synthesis

In the realm of drug discovery and development, the nuanced differences between isomeric starting materials can significantly impact reaction outcomes, biological activity, and the overall efficiency of a synthetic route. This guide provides a comprehensive comparison of two closely related brominated aromatic esters: Methyl 3-bromo-2-methylbenzoate and Methyl 4-bromo-2-methylbenzoate. Geared towards researchers, scientists, and professionals in drug development, this document delves into their chemical properties, reactivity, and applications, supported by available data and experimental insights.

Physicochemical Properties: A Tale of Two Isomers

While sharing the same molecular formula (C₉H₉BrO₂) and molecular weight (229.07 g/mol ), the positional difference of the bromine and methyl groups on the benzene ring gives rise to distinct physical properties. A summary of these key characteristics is presented in the table below.

PropertyThis compoundMethyl 4-bromo-2-methylbenzoate
CAS Number 99548-54-6[1]99548-55-7[2]
Molecular Formula C₉H₉BrO₂C₉H₉BrO₂
Molecular Weight 229.07 g/mol 229.07 g/mol [2]
Appearance White to Light yellow powder to lump[1]Liquid
Melting Point Not explicitly found9 °C[3]
Boiling Point Not explicitly found273.6 °C at 760 mmHg[3]
Purity >98.0%(GC)[1]Not specified in search results

Synthesis and Reactivity: The Impact of Substituent Position

The placement of the bromo and methyl groups on the aromatic ring is the primary determinant of the reactivity of these two isomers, particularly in widely-used palladium-catalyzed cross-coupling reactions.

This compound: The bromine atom is positioned meta to the electron-withdrawing methyl ester group and ortho to the electron-donating methyl group. The proximity of the methyl group to the bromine atom can introduce steric hindrance, potentially influencing the approach of bulky catalytic complexes.

Methyl 4-bromo-2-methylbenzoate: In this isomer, the bromine atom is in the para position relative to the methyl ester. This placement minimizes steric hindrance around the reactive C-Br bond, which can be advantageous in cross-coupling reactions. The methyl group is ortho to the ester and meta to the bromine.

Experimental Protocols: Pathways to Functionalization

Both isomers serve as valuable building blocks for the synthesis of more complex molecules through various chemical transformations. Below are representative experimental protocols for their synthesis and subsequent reactions.

Synthesis of Methyl 4-bromo-2-methylbenzoate

A common method for the synthesis of Methyl 4-bromo-2-methylbenzoate involves the esterification of 4-bromo-2-methylbenzoic acid.

Protocol:

  • In a 500ml single-neck flask, add 4-bromo-2-methylbenzoic acid (20 g, 9.3 mmol).

  • Add methanol (160g) and concentrated sulfuric acid (2ml).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, add ethyl acetate and water for extraction.

  • Perform the extraction twice.

  • Dry the combined organic layers with anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the white solid product, Methyl 4-bromo-2-methylbenzoate.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Both isomers are excellent substrates for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon bonds.[4]

Generalized Workflow for Suzuki-Miyaura Coupling:

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a versatile method for forming biaryl compounds.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Solvent and Degas Mixture A->B C Heat to Reaction Temperature B->C D Monitor by TLC/GC-MS C->D E Cool and Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Conceptual Comparison of Reactivity in Suzuki Coupling:

The following diagram illustrates the key factors influencing the reactivity of the two isomers in a Suzuki coupling reaction.

Reactivity_Comparison cluster_3bromo This compound cluster_4bromo Methyl 4-bromo-2-methylbenzoate 3_Bromo Ortho-methyl group introduces steric hindrance 3_Bromo_Effect Potentially slower oxidative addition 3_Bromo->3_Bromo_Effect Catalytic_Cycle Pd(0) Catalytic Cycle 3_Bromo_Effect->Catalytic_Cycle 4_Bromo Less sterically hindered bromine atom 4_Bromo_Effect Potentially faster oxidative addition 4_Bromo->4_Bromo_Effect 4_Bromo_Effect->Catalytic_Cycle

Influence of substituent position on the oxidative addition step.

Applications in Drug Development and Medicinal Chemistry

Both this compound and Methyl 4-bromo-2-methylbenzoate are valuable intermediates in the synthesis of biologically active compounds. The bromo- and methyl-substituted benzoate core is a common scaffold in medicinal chemistry, and the ability to functionalize the aromatic ring via cross-coupling reactions allows for the generation of diverse compound libraries for screening.

For instance, 3-Bromo-2-methylbenzoic acid, the precursor to the methyl ester, is used in the preparation of various biologically active compounds, including α2-adrenoceptor agonists and Smoothened receptor antagonists.[6] Similarly, derivatives of 4-bromo-2-methylbenzoic acid are utilized in the synthesis of isoindolinone derivatives and other heterocyclic compounds of medicinal interest.[7]

Conclusion

This compound and Methyl 4-bromo-2-methylbenzoate, while structurally similar, present distinct profiles for synthetic chemists. The choice between these two isomers will largely depend on the specific reaction being performed and the desired substitution pattern of the final product. The potentially higher reactivity of Methyl 4-bromo-2-methylbenzoate due to reduced steric hindrance may make it the preferred substrate in certain cross-coupling reactions. However, the unique substitution pattern of this compound offers access to a different chemical space. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies. Further side-by-side experimental studies would be invaluable in providing a more quantitative comparison of their performance.

References

Reactivity of Bromo-methylbenzoate Isomers in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For professionals in pharmaceutical and materials science, the ability to predictably functionalize aromatic rings is paramount. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-isomers of bromo-methylbenzoate in Suzuki coupling reactions. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Executive Summary

The reactivity of bromo-methylbenzoate isomers in Suzuki coupling is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the methyl ester group generally enhances the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle. However, the position of this group relative to the bromine atom introduces significant differences among the isomers.

Generally, the expected order of reactivity is:

Para > Meta > Ortho

  • Methyl 4-bromobenzoate (para-isomer): Typically exhibits the highest reactivity due to the strong electron-withdrawing effect of the ester group in the para position, which activates the C-Br bond for oxidative addition without significant steric hindrance.

  • Methyl 3-bromobenzoate (meta-isomer): Shows intermediate reactivity. The electron-withdrawing effect is still influential, though less pronounced compared to the para isomer.

  • Methyl 2-bromobenzoate (ortho-isomer): Generally the least reactive isomer due to significant steric hindrance from the adjacent methyl ester group, which can impede the approach of the palladium catalyst.

Comparative Reactivity Data

IsomerCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl 4-bromobenzoate Phenylboronic acidPd(OAc)₂ (0.5)K₂CO₃Water/MethanolRT2>97[1]
Methyl 3-bromobenzoate 4-Anisoleboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/Water90N/AHigh (Implied)[2]
Methyl 2-bromobenzoate (3-Acetylphenyl)boronic acidPd(OAc)₂ (2) / S-Phos (4)K₃PO₄Toluene10012Moderate to High (Implied)[3]
Methyl 2-bromobenzoate (4-Methoxyphenyl)boronic acid DABO esterPd(acac)₂ (5) / CataCXium A·HI (10)K₂CO₃Anisole802080 (Carbonylative)[4]

Note: The data for the ortho-isomer is for a carbonylative Suzuki coupling, which may involve different reaction kinetics but still highlights its viability under optimized conditions. The implied high yields for the meta and ortho isomers in standard Suzuki couplings are based on their use as starting materials in reliable synthetic protocols.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a bromo-methylbenzoate isomer with an arylboronic acid is provided below. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Bromo-methylbenzoate isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-methylbenzoate isomer, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Ar'B(OH)₂ (Base) ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general experimental workflow for carrying out and analyzing a Suzuki coupling reaction is depicted below.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling Prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) Setup 2. Reaction Setup (Inert Atmosphere, Degassed Solvent) Prep->Setup Reaction 3. Reaction (Heating and Stirring) Setup->Reaction Monitor 4. Monitoring (TLC, LC-MS) Reaction->Monitor Workup 5. Aqueous Work-up (Extraction and Washing) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Caption: General experimental workflow for a Suzuki coupling reaction.

Conclusion

The positional isomerism of the methyl ester group on the bromobenzoate ring significantly impacts the substrate's reactivity in Suzuki-Miyaura coupling. The para-isomer is generally the most reactive due to favorable electronic effects and minimal steric hindrance. The meta-isomer exhibits moderate reactivity, while the ortho-isomer is the most challenging substrate due to steric impediment. For drug development and materials science professionals, a clear understanding of these reactivity trends is essential for the rational design of synthetic routes and the efficient production of target molecules. While the ortho-isomer is less reactive, its successful coupling can be achieved through careful optimization of reaction conditions, including the choice of catalyst, ligand, and base.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The presence of impurities in a compound like Methyl 3-bromo-2-methylbenzoate, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, can have significant downstream effects. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the purity of this compound, supported by experimental protocols and comparative data.

Comparison of Analytical Methods

A multi-faceted approach is often the most robust strategy for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary techniques for the analysis of this compound. While HPLC and GC-MS are excellent for separating and quantifying impurities, qNMR provides structural confirmation and can determine absolute purity without the need for a reference standard of the analyte.

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.Nuclear spin transitions in a magnetic field, where signal intensity is directly proportional to the number of nuclei.
Purity (%) >99.5>99.099.8 ± 0.1
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.3%
Key Advantages High resolution, robust for routine analysis, and widely applicable.High sensitivity and selectivity, excellent for volatile impurities and identification of unknowns by mass fragmentation.Provides structural confirmation, can quantify impurities without their own reference standards, and is a primary analytical method.[1]
Key Disadvantages Requires the compound to be soluble and possess a chromophore for UV detection. Method development can be time-consuming.The compound must be volatile and thermally stable.Lower sensitivity for trace impurities compared to chromatographic methods. Signal overlap can complicate quantification.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar substituted benzoate compounds and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolving power and quantitative accuracy.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Quaternary pump and autosampler

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For the precise quantification of specific impurities, certified reference standards are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly effective for identifying and quantifying volatile impurities, such as residual solvents or byproducts from the synthesis process.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

  • DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-500

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 1 mL of a suitable solvent such as dichloromethane.

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of impurities is achieved by comparing their mass spectra with a library of known compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • 400 MHz NMR spectrometer or higher

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Acquisition Time (AQ): ≥ 3 seconds

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a clean NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved signal of the analyte with the integral of a signal from the internal standard of known purity.

Potential Impurities

The purity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the esterification of 3-bromo-2-methylbenzoic acid with methanol. Potential impurities may include:

  • Starting Materials: Unreacted 3-bromo-2-methylbenzoic acid and methanol.

  • Isomeric Impurities: Positional isomers such as Methyl 5-bromo-2-methylbenzoate or other brominated and methylated benzoic acid esters.

  • By-products of Synthesis: Impurities arising from side reactions during the bromination or esterification steps.

  • Residual Solvents: Solvents used during the reaction and purification processes.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the logical workflow for the purity determination of this compound.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Evaluation Synthesis Synthesis of Crude This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS qNMR qNMR Analysis SamplePrep->qNMR PurityQuant Purity Quantification HPLC->PurityQuant ImpurityID Impurity Identification & Quantification GCMS->ImpurityID qNMR->PurityQuant FinalReport Final Purity Report PurityQuant->FinalReport ImpurityID->FinalReport

Caption: A general workflow for the purity analysis of this compound.

MethodSelection cluster_methods Analytical Techniques cluster_info Information Obtained Analyte This compound Purity HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS qNMR qNMR Analyte->qNMR QuantInfo Quantitative Purity (Area %) HPLC->QuantInfo ImpurityInfo Impurity Profile (Volatiles, Unknowns) GCMS->ImpurityInfo StructureInfo Structural Confirmation & Absolute Purity qNMR->StructureInfo

Caption: Logical relationship between analytical methods and the type of purity information obtained.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystal Structures of Methyl 3-bromo-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into the conformation, packing, and intermolecular interactions that govern the properties and behavior of chemical compounds. This guide offers a comparative analysis of the X-ray crystal structures of derivatives of "Methyl 3-bromo-2-methylbenzoate," a versatile building block in organic synthesis.

While the crystal structure of this compound itself is not publicly available in crystallographic databases, this guide presents a detailed comparison of closely related derivatives for which crystallographic data has been published. This comparative approach allows for the inference of structural trends and the impact of substituent modifications on the crystal packing and molecular geometry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of this compound. These compounds, "Methyl 3,5-dibromo-2-diacetylaminobenzoate" and "Methyl 3,5-dibromo-4-methylbenzoate," provide valuable reference points for understanding the solid-state behavior of this class of molecules.

ParameterMethyl 3,5-dibromo-2-diacetylaminobenzoateMethyl 3,5-dibromo-4-methylbenzoate
Chemical Formula C₁₂H₁₁Br₂NO₄C₉H₈Br₂O₂
Formula Weight 393.04307.97
Crystal System TriclinicOrthorhombic
Space Group P-1P2₁2₁2₁
a (Å) 7.6386 (8)3.9716 (2)
b (Å) 8.8870 (6)14.2359 (7)
c (Å) 10.8691 (8)17.2893 (8)
α (°) 78.186 (6)90
β (°) 76.155 (7)90
γ (°) 82.750 (7)90
Volume (ų) 698.91 (10)977.52 (8)
Z 24
Calculated Density (g/cm³) 1.8682.093
Temperature (K) 17389

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process involving several key stages. Below is a detailed, generalized protocol for the characterization of small organic molecules like the this compound derivatives discussed.

Crystal Growth

High-quality single crystals are the foremost requirement for a successful X-ray diffraction experiment. For small organic molecules, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed at a constant temperature. The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures. The mounted crystal is then placed in the X-ray diffractometer.

The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. Modern diffractometers are equipped with sensitive detectors (like CCD or CMOS detectors) that capture the intensities and positions of the diffracted X-ray reflections.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The phase problem, a central challenge in crystallography, is then addressed using computational methods such as direct methods or Patterson functions to generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.

The initial structural model is then refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

This guide provides a foundational understanding of the crystallographic analysis of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds, facilitating a deeper comprehension of their solid-state properties and behavior.

A Comparative Guide to Methyl 3-bromo-2-methylbenzoate and Other Halogenated Benzoic Acid Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Halogenated benzoic acid esters are a versatile class of reagents, frequently employed as key intermediates in cross-coupling reactions to construct the carbon skeleton of novel therapeutics and functional materials. This guide provides an objective comparison of Methyl 3-bromo-2-methylbenzoate with its chloro and iodo analogues, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to aid in strategic synthetic planning.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of halogenated benzoic acid esters as synthetic intermediates is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The nature of the halogen substituent directly influences the rate-determining oxidative addition step in the catalytic cycle.

The generally accepted reactivity trend for aryl halides is based on the carbon-halogen (C-X) bond dissociation energy, following the order: I > Br > Cl . A weaker C-X bond leads to a faster rate of oxidative addition, often allowing for milder reaction conditions and lower catalyst loadings. Consequently, iodo-substituted benzoates are typically the most reactive, followed by bromo- and then chloro-substituted esters. While aryl chlorides are economically attractive, their lower reactivity often necessitates more specialized and robust catalytic systems to achieve comparable results to their bromo and iodo counterparts.

Quantitative Comparison: Performance in Suzuki-Miyaura Coupling

To provide a quantitative comparison, the following table summarizes representative yields for the Suzuki-Miyaura coupling of Methyl 3-halo-2-methylbenzoates with arylboronic acids, based on data extracted from scientific literature. It is important to note that direct head-to-head comparative studies under identical conditions are scarce; therefore, this table represents a collation of data from different sources to illustrate the general performance trend.

Halogenated Benzoic Acid EsterCoupling PartnerCatalyst System (Exemplary)Solvent (Exemplary)Yield (%)
Methyl 3-iodo-2-methylbenzoatePhenylboronic acid derivativePd(dppf)Cl₂, K₂CO₃Acetonitrile/Water58%
This compound4-(Trifluoromethoxy)phenylboronic acidPd(OAc)₂, Ligand, BaseToluene/WaterHigh*
Methyl 3-chloro-2-methylbenzoateArylboronic acidPd₂(dba)₃, Ligand, BaseDioxaneModerate to High**

*A specific numerical yield was not provided in the reference, but the synthesis was described as "high yield".[1] **No specific yield for this exact substrate was found, but this is the expected reactivity based on general principles for aryl chlorides, which typically require more forcing conditions to achieve yields comparable to bromides and iodides.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for various halogenated benzoic acid esters and boronic acids.

General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Application in Drug Discovery: PROTACs and the VHL E3 Ligase Pathway

Halogenated benzoic acid esters, including this compound, are crucial intermediates in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[2]

A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The Von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited ligases in PROTAC design.

The diagram below illustrates the general mechanism of action for a VHL-recruiting PROTAC. The halogenated ester would be used in the early stages to synthesize the E3 ligase ligand portion of the PROTAC.

VHL_PROTAC_Pathway cluster_ub Ubiquitination cluster_deg Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI & VHL POI Protein of Interest (POI) POI->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI E1-E2-E3 cascade PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow start Halogenated Benzoic Acid Ester (e.g., this compound) step1 Suzuki Coupling (or other cross-coupling) start->step1 intermediate1 Functionalized Benzoate Intermediate step1->intermediate1 step2 Further Functionalization / Amide Coupling intermediate1->step2 intermediate2 E3 Ligase Ligand with Linker Attachment Point step2->intermediate2 step3 Conjugation with POI Ligand intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

References

A Comparative Guide to the Synthetic Utility of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-2-methylbenzoate is a versatile starting material in organic synthesis, finding significant application in the construction of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its strategic placement of bromo, methyl, and methyl ester functionalities allows for a diverse range of chemical transformations. This guide provides a comparative overview of the key reactions involving this compound, presenting experimental data, detailed protocols, and a comparison with alternative synthetic strategies to inform research and development efforts.

Core Reactions and Product Characterization

The primary utility of this compound lies in its susceptibility to a variety of palladium-catalyzed cross-coupling reactions, as well as transformations involving the benzylic methyl group. These reactions are instrumental in the synthesis of building blocks for Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Table 1: Comparison of Key Reactions of this compound
Reaction TypeProduct ClassTypical Reagents & ConditionsYield RangeKey Advantages
Radical Bromination Methyl 3-bromo-2-(bromomethyl)benzoateN-Bromosuccinimide (NBS), 2,2'-Azobis(isobutyronitrile) (AIBN), Benzene or CCl4, reflux90-92%High-yielding, provides a reactive benzylic bromide handle for further functionalization.[1][2][3]
Suzuki Coupling Biphenyl derivativesArylboronic acid or ester, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., CsF, K2CO3), solvent (e.g., dioxane, water)Moderate to HighExcellent for C-C bond formation, creating substituted biphenyl scaffolds.[4][5][6][7]
Buchwald-Hartwig Amination N-Aryl amine derivativesAmine, Pd catalyst (e.g., Pd-PEPPSI-IHeptCl), base (e.g., Cs2CO3), solvent (e.g., dioxane)21-87%Versatile for C-N bond formation, allowing the introduction of various amine-containing linkers.[1]
Sonogashira Coupling Aryl alkyne derivativesTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base41-81%Efficient method for C-C triple bond formation, useful for introducing rigid linkers.[8][9]
Lactonization 4-Bromobenzo[c]furan-1(3H)-oneChromyl chloride (CrO2Cl2), CCl4, refluxNot specifiedDirect route to phthalide structures, though conditions are harsh.[10]

Experimental Protocols

Radical Bromination of this compound

This procedure yields methyl 3-bromo-2-(bromomethyl)benzoate, a key intermediate for introducing linkers in PROTAC synthesis.

Procedure:

  • To a solution of this compound (1.0 eq) in benzene or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1-1.2 eq) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (e.g., 0.1 eq).[2][3]

  • Heat the reaction mixture to reflux (approximately 75-85 °C) for 4-6 hours.[2][9][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford the desired product.[2][3]

Suzuki Coupling of this compound

This protocol describes a typical Suzuki coupling to form a biphenyl derivative.

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (e.g., 0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).[5][6]

  • Add a degassed solvent system, for example, a mixture of dioxane and water.[6]

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and stir at an elevated temperature (e.g., 75-110 °C) for several hours to overnight.[5][6]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Biological Context

The following diagrams illustrate the synthetic pathways originating from this compound and the general mechanism of action for the resulting PROTACs.

G Synthetic Pathways from this compound cluster_reactions cluster_products start This compound rad_brom Radical Bromination (NBS, AIBN) start->rad_brom suzuki Suzuki Coupling (ArB(OH)2, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat.) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) start->sonogashira prod_brom Methyl 3-bromo-2- (bromomethyl)benzoate rad_brom->prod_brom prod_suzuki Biphenyl Derivatives suzuki->prod_suzuki prod_buchwald N-Aryl Amines buchwald->prod_buchwald prod_sonogashira Aryl Alkynes sonogashira->prod_sonogashira prod_brom->prod_suzuki Further Functionalization prod_brom->prod_buchwald Further Functionalization prod_brom->prod_sonogashira Further Functionalization

Caption: Key synthetic transformations of this compound.

G General PROTAC Mechanism of Action cluster_components cluster_process protac PROTAC ternary Ternary Complex Formation protac->ternary target Target Protein target->ternary e3_ligase E3 Ubiquitin Ligase (e.g., Cereblon) e3_ligase->ternary ubiquitination Ubiquitination ternary->ubiquitination Ub degradation Proteasomal Degradation ubiquitination->degradation [Target Protein] Fragments [Target Protein] Fragments degradation->[Target Protein] Fragments

Caption: PROTAC-mediated targeted protein degradation pathway.

Concluding Remarks

This compound serves as a cornerstone for the synthesis of complex organic molecules, particularly in the development of novel therapeutics like PROTACs. The palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for introducing diverse chemical moieties. Furthermore, radical bromination of the benzylic position opens up another avenue for linker attachment and further functionalization. The choice of reaction is dictated by the desired final structure, with each method offering distinct advantages in terms of the type of bond formed and the functionalities that can be incorporated. The data and protocols presented herein offer a guide for researchers to leverage the full synthetic potential of this valuable starting material.

References

Spectroscopic Evolution: A Comparative Guide to Starting Material and Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is paramount. Spectroscopic techniques provide a powerful, non-destructive lens to observe the transformation of a starting material into a final product. This guide offers a comparative analysis of starting materials and their corresponding products using key spectroscopic methods, complete with experimental data and detailed protocols to ensure the verification of chemical transformations and the assessment of product purity.

The core principle of this analysis lies in a simple comparison: the spectroscopic signature of the starting material should diminish or disappear, while a new, distinct signature corresponding to the product should emerge.[1][2] A multi-faceted approach, employing several spectroscopic techniques, provides the most conclusive evidence for a successful reaction.

Interpreting the Transformation: A Spectroscopic Tale

To illustrate the comparative process, we will use the classic Fischer esterification reaction, where acetic acid and ethanol react to form ethyl acetate. The success of this reaction is confirmed by distinct and predictable changes across various spectra. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a new C-O stretch for the ester in IR spectroscopy are primary indicators.[3] Concurrently, ¹H NMR and ¹³C NMR spectra provide granular detail on the new chemical environment of the atoms, while mass spectrometry confirms the product's molecular weight.[3][4][5]

The following table summarizes the key spectroscopic data points for the starting materials and the final product in the Fischer esterification of acetic acid and ethanol.

Spectroscopic TechniqueStarting Material: Acetic Acid (CH₃COOH)Starting Material: Ethanol (CH₃CH₂OH)Product: Ethyl Acetate (CH₃COOCH₂CH₃)Key Transformation Indicators
IR Spectroscopy (cm⁻¹) ~3000 (broad, O-H), ~1710 (C=O)[3]~3300 (broad, O-H)[3]~1740 (C=O, ester), ~1240 (C-O)[3]Disappearance of broad O-H stretch; Appearance of ester C=O and C-O stretches.
¹H NMR (ppm, CDCl₃) ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)[3]~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH)~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₃)Disappearance of -COOH proton; Shift of ethanol's -CH₂- protons downfield.
¹³C NMR (ppm, CDCl₃) ~178 (-COOH), ~21 (-CH₃)~58 (-CH₂-), ~18 (-CH₃)~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₃)Appearance of ester carbonyl carbon; Shift in methylene carbon signal.
Mass Spectrometry (m/z) 60.05 (M⁺)46.07 (M⁺)88.11 (M⁺)Appearance of a molecular ion peak corresponding to the product's mass.[6]
Experimental Workflow and Data Interpretation

The process of confirming a chemical transformation involves a systematic workflow, from reaction setup to final data analysis. The disappearance of starting material signals and the emergence of product signals provide a clear narrative of the chemical change.

G Experimental and analytical workflow for reaction monitoring. cluster_0 Experimental Phase cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A 1. Perform Chemical Reaction B 2. Work-up and Purify Crude Product A->B C 3. Isolate Final Product B->C D 4. Acquire Spectra: - IR - NMR (¹H, ¹³C) - Mass Spec C->D F 6. Compare Product vs. Starting Material Spectra D->F E 5. Acquire Spectra of Starting Materials (Reference) E->F G 7. Identify Key Changes: - Disappearance of SM peaks - Appearance of Product peaks F->G H Transformation Confirmed? G->H I Yes: Successful Synthesis H->I Evidence matches J No: Reaction Incomplete or Incorrect Product H->J Discrepancies found

Caption: Experimental and analytical workflow for reaction monitoring.

Application in Drug Development: A Signaling Pathway Context

In drug development, researchers often synthesize molecules designed to interact with specific biological targets, such as kinases in a signaling pathway. Verifying the structure of a synthesized inhibitor is a critical first step before biological testing.

G Hypothetical Kinase Signaling Pathway. Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates TF Transcription Factor Kinase_C->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Synthesized_Inhibitor Synthesized Inhibitor (Structure Confirmed by Spectroscopy) Synthesized_Inhibitor->Kinase_B Inhibits

Caption: Hypothetical Kinase Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the starting material and product.

Methodology (Thin Film for Liquids):

  • Sample Preparation: Place one to two drops of the pure liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

  • Place a second clean, dry salt plate on top of the first, creating a thin liquid film "sandwich."[7]

  • Data Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty instrument.

  • Run the sample spectrum. The instrument software will automatically ratio the sample scan against the background.

  • Analysis: Identify characteristic absorption bands for functional groups.[9][10] Compare the product spectrum to the starting material spectrum, noting the disappearance of reactant peaks and the appearance of product peaks.[11]

Methodology (KBr Pellet for Solids):

  • Sample Preparation: Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.[12]

  • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[13]

  • Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent disk.

  • Data Acquisition: Place the KBr disk in the spectrometer's sample holder and acquire the spectrum as described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the chemical environment and connectivity of atoms (¹H and ¹³C) in the starting material and product.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14][15] Ensure the sample is fully dissolved.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[14]

  • Data Acquisition: Acquire the ¹H NMR spectrum. Common experiments involve a single pulse-acquire sequence. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.[16]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed by the software to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

  • Analysis:

    • Chemical Shift (δ): Identify the location of peaks, which indicates the electronic environment of the nuclei.[17][18][19]

    • Integration: Determine the relative number of protons for each signal in the ¹H spectrum.[19]

    • Splitting (Multiplicity): Analyze the splitting pattern of ¹H signals to determine the number of neighboring protons (n+1 rule).[20]

    • Compare the spectra of the product and starting material to identify changes in shifts, integrals, and splitting patterns that confirm the structural transformation.[21]

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight of the starting material and product, confirming the elemental composition.[22]

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol, water).[23]

  • Instrumentation: The sample is injected into a liquid chromatograph (LC) system, which separates components of the mixture before they enter the mass spectrometer.

  • Ionization: As the sample elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique for small molecules, which generates charged molecular ions [M+H]⁺ or [M-H]⁻.[24][25]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[26]

  • Detection: The separated ions are detected, and the software plots the ion intensity versus the m/z ratio, generating a mass spectrum.[25]

  • Analysis: Identify the molecular ion peak in the spectrum. For high-resolution mass spectrometers (HRMS), the measured m/z can be used to determine the elemental formula of the compound with high accuracy.[24][27] Compare the molecular weight of the product with the theoretical value to confirm its identity.

References

Comparative Guide to Isomeric Purity Analysis of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 3-bromo-2-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, can be accompanied by several positional isomers that are often difficult to separate and quantify. This guide provides an objective comparison of various analytical techniques for the isomeric purity analysis of this compound, supported by experimental data and detailed protocols.

Potential Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of several other positional isomers. The most common isomers that may be present as impurities include:

  • Methyl 2-bromo-3-methylbenzoate

  • Methyl 4-bromo-2-methylbenzoate

  • Methyl 5-bromo-2-methylbenzoate

  • Methyl 3-bromo-4-methylbenzoate

  • Methyl 4-bromo-3-methylbenzoate

  • Methyl 2-bromo-4-methylbenzoate

  • Methyl 2-bromo-5-methylbenzoate

  • Methyl 2-bromo-6-methylbenzoate

  • Methyl 3-bromo-5-methylbenzoate

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, and the nature of the isomers. The following table summarizes the key performance characteristics of the most commonly used techniques.

TechniqueResolution of IsomersSensitivityQuantification AccuracyThroughputPrimary Application
HPLC (High-Performance Liquid Chromatography) ExcellentHighHighHighRoutine quality control, preparative separation
GC-MS (Gas Chromatography-Mass Spectrometry) ExcellentVery HighHighHighImpurity profiling, identification of unknown isomers
¹H NMR (Proton Nuclear Magnetic Resonance) Good to ExcellentModerateModerate to HighLowStructural elucidation, confirmation of isomer identity
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) ExcellentLowLowLowDefinitive structural confirmation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of isomeric impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Prepare a standard solution of this compound and any available isomeric standards in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 230 nm

    • Injection volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The retention times will vary for each isomer, allowing for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile isomeric impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary GC column (e.g., SPB-1, 30 m x 0.25 mm, 1.0 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Sample Preparation: Dissolve the sample in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • Ionization mode: Electron Impact (EI)

    • Mass scan range: 50-300 m/z

  • Analysis: Inject the sample and acquire the data. Isomers can be identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous identification of isomers.[1][2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve the sample in CDCl₃ containing TMS.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and coupling constants of the aromatic protons are highly indicative of the substitution pattern.[1][2][3] For instance, ortho-disubstituted rings often show four distinct multiplets, while para-disubstituted rings may show two doublets.[2][4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum. The number of signals in the aromatic region can help determine the symmetry of the isomer.[4] For example, a para-substituted ring with two different substituents will show four aromatic carbon signals, whereas ortho and meta isomers will show six.[4]

  • 2D NMR (COSY, HSQC, HMBC):

    • For complex spectra or definitive assignments, 2D NMR experiments can be performed to establish correlations between protons and carbons.

Experimental Workflow

The following diagram illustrates a typical workflow for the isomeric purity analysis of this compound.

Isomeric_Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation Sample Test Sample of Methyl 3-bromo-2-methylbenzoate Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Quantification Quantification of Isomeric Impurities HPLC->Quantification Identification Identification of Isomers GCMS->Identification NMR->Identification Purity Determination of Isomeric Purity Quantification->Purity Identification->Purity Report Final Report Purity->Report

Isomeric Purity Analysis Workflow

This comprehensive approach, combining chromatographic separation and spectroscopic identification, provides a robust strategy for ensuring the isomeric purity of this compound, a critical aspect of quality control in pharmaceutical development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 3-bromo-2-methylbenzoate are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of SDS for structurally similar compounds such as Methyl 3-bromobenzoate, Methyl 4-bromo-3-methylbenzoate, and Methyl 2-bromobenzoate provides a consistent and reliable framework for its safe disposal. This guide synthesizes that information to provide clear, procedural steps for managing this chemical waste.

The primary route for disposal of this compound, based on related chemical safety data, is through an approved waste disposal plant. It is crucial to handle the substance and its containers with care to prevent environmental contamination and ensure personal safety.

Hazard Profile Summary

Based on data for analogous compounds, this compound is anticipated to present the following hazards. This information underscores the importance of the recommended disposal protocols.

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation2Causes skin irritation.
Serious Eye Damage/Eye Irritation2Causes serious eye irritation.
Specific target organ toxicity (single exposure)3May cause respiratory irritation.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential. The following steps provide a clear workflow for the safe management of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to be equipped with the appropriate PPE. This includes:

  • Protective Gloves: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

2. Waste Segregation and Collection:

  • Container: Collect waste this compound in a designated, compatible, and properly sealed container to prevent leaks or spills. The container should be kept tightly closed.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazard symbols.

3. Temporary Storage:

  • Store the sealed waste container in a well-ventilated area, such as a designated chemical waste storage area or a fume hood.

  • Keep it away from incompatible materials, which may include strong oxidizing agents, strong acids, and strong bases.

4. Institutional Disposal Procedure:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for hazardous waste.

  • Documentation: Fill out any required waste disposal forms or manifests as per your institution's protocol.

5. Final Disposal:

  • The ultimate disposal of the contents and the container must be carried out by an approved waste disposal plant. Never dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have Methyl 3-bromo-2-methylbenzoate Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect storage Step 3: Store in a Ventilated, Secure Area collect->storage contact_ehs Step 4: Contact Institutional EHS for Pickup storage->contact_ehs disposal Step 5: Transfer to Approved Waste Disposal Facility contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet, when available, before handling and disposal.

Safeguarding Your Research: A Guide to Handling Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl 3-bromo-2-methylbenzoate, a halogenated aromatic compound. The following procedural guidance is based on the safety profiles of structurally similar chemicals and established best practices for managing halogenated compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

CategoryRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[5][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[5][6]Prevents skin contact, which can lead to irritation or burns.[5] Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[5]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][3][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for mitigating risks when handling this compound.

1. Preparation:

  • Fume Hood Verification: Before commencing work, ensure the chemical fume hood is functioning correctly.

  • Work Area Organization: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement of hazardous materials.[7]

  • Clear Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[6]

  • Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are unobstructed and readily accessible.[6][7]

2. Weighing and Dispensing:

  • Don PPE: Always wear the appropriate PPE as outlined in Table 1 before handling the chemical.[5][7]

  • Contained Handling: Conduct all weighing and dispensing activities inside the chemical fume hood.[7]

  • Prevent Contamination: Use disposable weighing boats or clean, dedicated glassware.[7]

  • Secure Container: Tightly close the primary container immediately after dispensing.[7]

3. Reaction and Monitoring:

  • Controlled Environment: Perform all reactions within a certified chemical fume hood.[5]

  • Glassware Inspection: Use only glassware that is free of cracks, chips, or other defects.[6][8]

  • Controlled Heating: If heating is required, use a controlled source like a heating mantle or an oil bath. Avoid open flames.[7][9]

  • Continuous Observation: Monitor the reaction for any signs of unexpected changes.[7]

4. Post-Procedure and Decontamination:

  • Cooling: Allow all equipment to cool to room temperature within the fume hood before dismantling.[7]

  • Quenching: Carefully quench any reactive materials before cleaning the glassware.[7]

  • Surface Decontamination: Clean all surfaces that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[7]

  • PPE Removal: Remove PPE in the correct sequence to prevent self-contamination. Dispose of single-use items in the designated hazardous waste.[7]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7][8]

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated materials is critical for environmental protection and laboratory safety.

Table 2: Disposal Procedures

Waste TypeDisposal Protocol
Halogenated Organic Waste All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[5]
Contaminated Glassware Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated organic waste.[5]
Spill Management For small spills within the fume hood, absorb the material with a chemical absorbent pad or sand. Collect the contaminated absorbent material and place it in the halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Organize Workspace prep1->prep2 prep3 Label All Containers prep2->prep3 prep4 Check Emergency Equipment prep3->prep4 hand1 Don Appropriate PPE prep4->hand1 Proceed when safe hand2 Weigh and Dispense in Hood hand1->hand2 hand3 Secure Primary Container hand2->hand3 react1 Conduct Reaction in Hood hand3->react1 Initiate experiment react2 Inspect Glassware react1->react2 react3 Use Controlled Heating react2->react3 react4 Monitor Reaction react3->react4 clean1 Cool Equipment react4->clean1 Upon completion clean2 Quench Reactive Materials clean1->clean2 clean3 Decontaminate Surfaces clean2->clean3 clean4 Dispose of Waste Properly clean3->clean4 clean5 Remove PPE & Wash Hands clean4->clean5 end end clean5->end End of Procedure

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.